Methyl 5-(cyanomethyl)furan-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-(cyanomethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUVIELUTBEXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 5-(cyanomethyl)furan-2-carboxylate CAS 39258-67-8 properties
A Bifunctional Scaffold for Medicinal Chemistry
CAS: 39258-67-8 Formula: C8H7NO3 Molecular Weight: 165.15 g/mol
Executive Summary
Methyl 5-(cyanomethyl)furan-2-carboxylate is a high-value heteroaromatic building block characterized by its bifunctional orthogonality. It features an electron-deficient furan core substituted with a methyl ester at the C2 position and a cyanomethyl group at the C5 position.
For drug development professionals, this molecule represents a "strategic linker." The ester allows for standard acyl-transfer chemistry (to amides or heterocycles), while the cyanomethyl motif offers a gateway to primary amines (via reduction), carboxylic acids (via hydrolysis), or bioisosteres like tetrazoles. Its primary utility lies in fragment-based drug discovery (FBDD) for kinase inhibitors and anti-inflammatory agents where furan scaffolds serve as critical pharmacophores.
Chemical Identity & Physicochemical Profile[1][2][3]
The following data summarizes the core properties necessary for analytical identification and handling.
| Property | Specification | Notes |
| IUPAC Name | Methyl 5-(cyanomethyl)furan-2-carboxylate | |
| SMILES | COC(=O)C1=CC=C(O1)CC#N | Useful for cheminformatics/docking |
| Appearance | Off-white to pale yellow solid | Low-melting solid; may appear as oil in impure fractions. |
| Melting Point | 68–72 °C (Typical) | Verify with specific batch CoA. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water. |
| Stability | Stable under standard conditions | Moisture sensitive (ester hydrolysis). Avoid strong acids/bases unless reacting. |
Structural Insight:
The methylene protons (
Synthetic Routes & Process Chemistry
While commercially available, in-house synthesis is often required to access fresh material or derivatives. The most robust route utilizes the nucleophilic displacement of a halomethyl precursor.
Protocol: Cyanation of Methyl 5-(chloromethyl)furan-2-carboxylate
Note: This protocol involves the use of Cyanide salts. Extreme caution and specific safety training are mandatory.
Reaction Overview:
Step-by-Step Methodology:
-
Preparation: In a fume hood equipped with a cyanide scrubber, dissolve Methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Expert Tip: DMSO is preferred over acetone/water to suppress hydrolysis of the ester and accelerate the
reaction rate.
-
-
Addition: Add Sodium Cyanide (NaCN, 1.2 eq) in a single portion. The reaction is slightly exothermic; ensure temperature remains
to prevent polymerization of the furan ring. -
Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS. The chloride starting material (
) should convert to the more polar nitrile ( ). -
Quenching (Critical): Pour the reaction mixture into a vigorously stirred solution of dilute Ferrous Sulfate (
) and bleach (NaOCl) to quench excess cyanide before disposal. -
Workup: Dilute the main organic mixture with water and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from minimal hot ethanol or purify via silica gel chromatography (Gradient: 0%
30% EtOAc in Hexanes).
Figure 1: Process flow for the synthesis of CAS 39258-67-8 via nucleophilic substitution.
Reactivity & Functionalization Strategies
The value of CAS 39258-67-8 lies in its orthogonal reactivity . The ester and nitrile groups can be manipulated independently to generate diverse chemical libraries.
Pathway A: Nitrile Reduction (The "Linker" Strategy)
The nitrile can be reduced to a primary amine, creating a Furan-CH2-CH2-NH2 motif. This is crucial for fragment-linking in kinase inhibitors.
-
Conditions:
(50 psi), Raney Nickel, MeOH/NH3. -
Note: Avoid acidic hydrogenation (e.g., Pd/C + HCl) to prevent furan ring opening.
Pathway B: Ester Hydrolysis (The "Headgroup" Strategy)
Selective hydrolysis of the ester yields the free carboxylic acid, which can then be coupled to amines.
-
Conditions: LiOH (1.1 eq), THF/Water,
. -
Selectivity: Mild conditions preserve the nitrile. Strong acid hydrolysis (
, reflux) would hydrolyze both the ester and the nitrile.
Pathway C: [3+2] Cycloaddition (The "Bioisostere" Strategy)
Conversion of the nitrile to a tetrazole creates a carboxylic acid bioisostere with improved metabolic stability.
-
Conditions:
, , DMF, .
Figure 2: Divergent synthetic pathways accessible from the core scaffold.
Handling, Stability, & Safety
Safety Critical:
-
Nitrile Toxicity: While less volatile than simple nitriles, this compound can metabolize to release cyanide ions in vivo. Handle with gloves and in a fume hood.
-
Furan Sensitivity: Furan rings are electron-rich dienes (though deactivated here by the ester). They are sensitive to singlet oxygen and strong acids, which can cause ring-opening to dicarbonyls (the darkening of samples over time).
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerate (
) for long-term storage to prevent ester hydrolysis. -
Container: Amber glass vials to prevent potential photo-oxidation of the furan ring.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 709763, Methyl 5-(cyanomethyl)furan-2-carboxylate. Retrieved from [Link]
-
American Elements. Methyl 5-(cyanomethyl)furan-2-carboxylate Product Specifications. Retrieved from [Link]
- Kirsch, G., et al. (2016).Heterocyclic Chemistry in Drug Discovery. Wiley-VCH.
Strategic Selection of Furan-2-Carboxylate Building Blocks: A Comparative Analysis of Methyl vs. Ethyl 5-(Cyanomethyl)furan-2-carboxylate
Executive Summary
In the synthesis of active pharmaceutical ingredients (APIs), the selection of heterocyclic building blocks dictates the efficiency, safety, and scalability of the entire synthetic route. 5-(Cyanomethyl)furan-2-carboxylate derivatives are highly versatile intermediates; the furan ring serves as a bioisostere for phenyl or pyrrole rings, while the cyanomethyl group offers a handle for amine synthesis, alpha-alkylation, or homologation.
However, the choice between the methyl ester [1] and the ethyl ester [2] is frequently treated as an afterthought. This technical guide explores the profound mechanistic, thermodynamic, and toxicological differences between methyl 5-(cyanomethyl)furan-2-carboxylate and its ethyl counterpart, providing field-proven protocols to optimize your drug development workflows.
Structural & Physicochemical Profiling
While the structural difference between these two molecules is merely a single methylene unit in the ester alkyl chain, this variation fundamentally alters their physicochemical behavior and downstream utility.
Table 1: Comparative Physicochemical Data
| Property | Methyl 5-(cyanomethyl)furan-2-carboxylate | Ethyl 5-(cyanomethyl)furan-2-carboxylate |
| CAS Number | 39258-67-8 | 51129-66-9 |
| Molecular Formula | C | C |
| Molecular Weight | 165.15 g/mol | 179.17 g/mol |
| Typical Physical State | Solid / Crystalline | Liquid / Low-melting solid |
| Steric Hindrance (Carbonyl) | Low | Moderate |
| Hydrolysis Rate (Alkaline) | Fast ( | Slower ( |
| Saponification Byproduct | Methanol (FDA Class 2 Solvent) | Ethanol (FDA Class 3 Solvent) |
Mechanistic Divergence & Causality in Experimental Design
As a synthetic chemist, selecting the correct ester requires anticipating the downstream reaction conditions. The causality behind these choices rests on three pillars: kinetics, transesterification risks, and toxicity.
A. Hydrolysis Kinetics and Chemoselectivity
According to standard protective group chemistry [3], methyl esters undergo alkaline hydrolysis (saponification) significantly faster than ethyl esters due to reduced steric bulk around the carbonyl carbon. The transition state (a tetrahedral intermediate) forms more readily.
-
The Challenge: The cyanomethyl group (-CH
CN) possesses acidic alpha-protons (pKa ~ 20–25). Prolonged exposure to strong bases can trigger unwanted enolization, leading to Thorpe-Ziegler self-condensation. -
The Solution: If rapid, mild deprotection is required, the methyl ester is superior. It can be cleaved using mild bases (e.g., LiOH) at 0 °C before the cyanomethyl group has time to undergo side reactions.
B. Transesterification and Solvent Matching
If your synthetic step requires the use of alkoxide bases (e.g., sodium ethoxide for an alpha-alkylation), using the methyl ester will lead to rapid transesterification, yielding a messy mixture of methyl and ethyl esters. In such cases, the ethyl ester must be used in conjunction with ethanol/ethoxide systems to maintain product homogeneity.
C. Green Chemistry and API Toxicity Limits
During late-stage API manufacturing, the cleavage of a methyl ester generates methanol, classified by the FDA as a Class 2 residual solvent with strict concentration limits (3,000 ppm) due to its inherent toxicity[4]. Conversely, cleaving the ethyl ester generates ethanol, a benign Class 3 solvent (limit 5,000 ppm or 0.5%). For late-stage deprotections, the ethyl ester is strictly preferred to minimize toxicological regulatory hurdles.
Visualizing the Synthetic Workflows
Figure 1: Divergent synthetic workflows for 5-(cyanomethyl)furan-2-carboxylate esters.
Figure 2: Saponification kinetics and byproduct toxicity differences between the esters.
Field-Proven Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that intrinsic chemical properties are leveraged to prevent side reactions.
Protocol 1: Chemoselective Saponification of the Methyl Ester
Objective: Cleave the methyl ester rapidly without hydrolyzing the sensitive nitrile group or causing alpha-deprotonation. Rationale: The methyl ester's lack of steric hindrance allows for the use of mild LiOH at 0 °C. The low temperature acts as a thermodynamic brake against nitrile hydrolysis.
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 mmol of methyl 5-(cyanomethyl)furan-2-carboxylate in 30 mL of Tetrahydrofuran (THF).
-
Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: Suppresses the deprotonation of the acidic alpha-CH
protons. -
Base Addition: Dissolve 11.0 mmol of LiOH·H
O in 10 mL of deionized water. Add this aqueous solution dropwise to the THF mixture over 10 minutes. -
Monitoring: Stir at 0 °C to room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The reaction is complete when the high-Rf ester spot disappears.
-
Workup (Self-Validating): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and acidify to pH 2–3 using 1M HCl. The successful formation of 5-(cyanomethyl)furan-2-carboxylic acid is validated by its immediate precipitation as a white solid (the ester would remain an oil/soluble in organics).
-
Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.
Protocol 2: Alpha-Alkylation of the Ethyl Ester
Objective: Alkylate the cyanomethyl group to form a secondary or tertiary nitrile. Rationale: The ethyl ester is chosen here because its increased steric bulk provides marginal shielding of the ester carbonyl against nucleophilic attack by the newly formed cyano-stabilized carbanion (preventing Claisen self-condensation). Furthermore, its liquid state ensures superior solubility in anhydrous DMF.
Step-by-Step Procedure:
-
Preparation: Purge a flame-dried round-bottom flask with Argon.
-
Base Suspension: Suspend 12.0 mmol of NaH (60% dispersion in mineral oil) in 20 mL of anhydrous DMF at 0 °C.
-
Enolate Formation: Add 10.0 mmol of ethyl 5-(cyanomethyl)furan-2-carboxylate dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add 11.0 mmol of the desired alkyl halide (R-X) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching (Self-Validating): Carefully quench the reaction with 20 mL of saturated aqueous NH
Cl. Causality: NH Cl safely destroys unreacted NaH without spiking the pH, which would otherwise risk hydrolyzing the ethyl ester during workup. -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.
-
Purification: Dry over Na
SO , concentrate in vacuo, and purify via flash column chromatography.
Conclusion
The selection between methyl and ethyl 5-(cyanomethyl)furan-2-carboxylate is a strategic decision that impacts the entire lifecycle of an API's synthesis. Use the methyl ester when rapid, mild deprotection is required early in the synthetic sequence. Pivot to the ethyl ester when conducting aggressive carbanion chemistry at the alpha-position, or when the ester cleavage occurs late-stage where residual methanol toxicity presents a regulatory barrier.
References
Rational Design and Biological Applications of 5-(Cyanomethyl)furan-2-carboxylate Derivatives: A Technical Guide
Scaffold Architecture & Strategic Utility
In modern medicinal chemistry, the furan ring serves as a highly privileged heterocyclic scaffold, offering a rigid, planar geometry that interacts favorably with a wide array of biological targets[1]. Among its functionalized variants, 5-(cyanomethyl)furan-2-carboxylate (and its methyl or ethyl esters) stands out as a uniquely versatile bifunctional building block.
As an application scientist, I approach this scaffold by looking at its orthogonal reactivity. The molecule presents two distinct chemical handles that can be manipulated independently without cross-interference:
-
The C2-Carboxylate Group: Acts as an electrophilic center for amidation, esterification, or the formation of hydrazides[2].
-
The C5-Cyanomethyl Group: Provides a reactive nitrile tethered by a single methylene carbon. This one-carbon linker is critical; it provides rotational flexibility and precise spatial distancing when the nitrile is subsequently cyclized into complex heterocycles like imidazoles or tetrazoles[3].
This dual-reactivity profile allows researchers to construct complex, multi-targeted pharmacophores from a single, readily available starting material.
Primary Therapeutic Axis: FBPase Inhibition in Type 2 Diabetes
The most prominent clinical application of 5-(cyanomethyl)furan-2-carboxylate derivatives is in the treatment of Non-Insulin Dependent Diabetes Mellitus (NIDDM)[3].
Mechanistic Rationale
In NIDDM patients, hyperglycemia is driven not only by insulin resistance but also by unsuppressed Hepatic Glucose Output (HGO)[3]. Gluconeogenesis is the primary contributor to HGO during fasting states. Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting, highly regulated enzyme in the gluconeogenesis pathway[3].
Unlike sulfonylureas that force insulin secretion and risk severe hypoglycemia[3], allosteric inhibition of FBPase safely throttles hepatic glucose production. By converting the C5-cyanomethyl group into an imidazole carboxamide, we generate a potent allosteric inhibitor that binds to the AMP site of FBPase, locking the enzyme in its inactive conformation[3].
Hepatic Gluconeogenesis Signaling & Inhibition Pathway
Figure 1: Gluconeogenesis pathway highlighting the allosteric inhibition of FBPase by furan-derived imidazole carboxamides.
Secondary Therapeutic Axis: Cytotoxicity and Antimicrobial Activity
Beyond metabolic diseases, the C2-carboxylate handle of this scaffold is frequently exploited to synthesize agrochemicals and oncology leads.
By converting the furoate ester into a diacylhydrazide bearing varied aliphatic chains, researchers have synthesized compounds with significant anti-tumor and anti-fungal properties[2]. The causality here lies in lipophilicity: the aliphatic chain length dictates the molecule's ability to penetrate the lipid bilayers of human promyelocytic leukemic cells (HL-60) and the complex cell walls of pathogenic fungi[2].
Additionally, condensation reactions yielding furan-based cyanoacrylates have demonstrated potent herbicidal activity against dicotyledonous weeds by disrupting photosynthetic electron transport[4][5].
Consolidated Quantitative Data
To facilitate rapid comparison of the biological efficacy of these derivatives, the following tables summarize key quantitative parameters from established literature.
Table 1: Cytotoxic Activity of Furan Diacylhydrazide Derivatives against HL-60 Cells [2]
| Compound ID | Aliphatic Chain (R1) | Phenyl Substituent (R2) | IC₅₀ (μM) |
| III-3-1 | CH₃ | 4-Cl | 21.6 |
| III-3-3 | n-C₃H₇ | 4-Cl | 42.5 |
| III-3-5 | n-C₅H₁₁ | 4-Cl | 56.8 |
| III-3-7 | n-C₇H₁₅ | 4-Cl | 156.2 |
| Note: A clear structure-activity relationship (SAR) is observed where increasing the aliphatic chain length beyond a methyl group significantly decreases anti-tumor efficacy, likely due to excessive lipophilicity hindering target engagement. |
Table 2: Standardized Coupled Assay Parameters for FBPase Inhibition [6]
| Reagent Component | Final Concentration | Mechanistic Function in Assay |
| Triethanolamine (pH 7.5) | 20 mM | Maintains optimal physiological pH for recombinant FBPase |
| MgCl₂ | 2 mM | Essential divalent cation cofactor for FBPase catalytic activity |
| EDTA | 0.1 mM | Chelates trace heavy metals that could cause artifactual inhibition |
| Ammonium Sulfate | 40 mM | Stabilizes the tertiary structure of the enzyme |
| NADP⁺ | 0.5 mM | Electron acceptor; reduction to NADPH provides the 340 nm readout |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust data relies on self-validating workflows. Below are the optimized protocols for synthesizing the FBPase inhibitor intermediate and executing the biological assay.
Synthesis of the Thio Imino Ether Intermediate
Causality Rationale: Direct cyclization of the C5-cyanomethyl group with complex amines is sterically and electronically hindered. To overcome this activation barrier, the nitrile is first converted to a thioamide, which is then S-alkylated to form a highly electrophilic thio imino ether. This intermediate readily undergoes nucleophilic attack by aminocyanoacetamides under mild basic conditions, ensuring high-fidelity ring closure without degrading the sensitive furan core[3].
Step-by-Step Methodology:
-
Nitrile Activation: Dissolve ethyl 5-(cyanomethyl)furan-2-carboxylate in anhydrous ethanol. Introduce H₂S gas in the presence of a catalytic organic base (e.g., triethylamine) at 0–10°C to form the thioamide[3].
-
S-Alkylation: Treat the resulting thioamide with an alkyl halide (e.g., methyl iodide) under inert atmosphere. Stir at room temperature for 12 hours.
-
Cyclization: React the isolated thio imino ether with aminocyanoacetamide in the presence of sodium hydrogen carbonate (NaHCO₃)[3]. Heat to reflux until completion.
-
Self-Validation Checkpoint: The conversion of the nitrile to the thioamide must be definitively confirmed via FTIR spectroscopy before proceeding. The disappearance of the sharp, characteristic C≡N stretching band at ~2250 cm⁻¹ and the appearance of broad N-H and C=S stretches validate complete activation.
Figure 2: Synthetic workflow for generating imidazole carboxamides from the cyanomethyl furan scaffold.
Coupled Spectrophotometric Assay for FBPase Activity
Causality Rationale: Direct measurement of the inorganic phosphate released by FBPase is prone to high background noise from endogenous phosphatases. Therefore, we utilize a coupled enzymatic system. By adding excess Phosphoglucoisomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH), the product Fructose-6-phosphate (F6P) is rapidly isomerized and oxidized, concomitantly reducing NADP⁺ to NADPH[6]. The formation of NADPH is monitored in real-time at 340 nm, providing a highly sensitive, continuous kinetic readout.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 250 μL reaction mixture in a 96-well UV-transparent plate containing 20 mM triethanolamine (pH 7.5), 2 mM MgCl₂, 0.1 mM EDTA, 40 mM ammonium sulfate, and 0.5 mM NADP⁺[6].
-
Enzyme Addition: Add excess coupling enzymes (PGI and G6PDH) and the recombinant human liver FBPase[6].
-
Inhibitor Incubation: Add the synthesized furan derivative (dissolved in DMSO, final DMSO concentration <1%) and incubate for 15 minutes at room temperature to allow allosteric equilibrium.
-
Reaction Initiation: Initiate the reaction by adding the substrate, Fructose-1,6-bisphosphate.
-
Kinetic Readout: Monitor the increase in absorbance at 340 nm using a microplate reader for 10 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.
-
Self-Validation Checkpoint: Before adding the test compound, monitor the baseline absorbance at 340 nm for 3 minutes. A perfectly flat baseline confirms there is no background reduction of NADP⁺. Next, introduce a known allosteric inhibitor (e.g., AMP) as a positive control; a rapid plateau in absorbance validates the functional integrity of the recombinant FBPase.
References
- Source: International Journal of Molecular Sciences (via PubMed Central)
- Furan: A Promising Scaffold for Biological Activity Source: International Journal of Advanced Biological and Biomedical Research URL
- NOVEL IMIDAZOLE CARBOXAMIDES (Patent Application)
- Source: PubMed (NIH)
- Source: Molecules (MDPI)
- Ethyl 5-(cyanomethyl)
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-(cyanomethyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Compound Profile: Methyl 5-(cyanomethyl)furan-2-carboxylate
Methyl 5-(cyanomethyl)furan-2-carboxylate belongs to the furan class of heterocyclic compounds, which are significant scaffolds in pharmacologically active molecules.[1] Its structure, featuring a methyl ester and a cyanomethyl group, suggests a molecule with moderate polarity and the potential for various intermolecular interactions.
Table 1: Compound Identification
| Property | Value | Source |
| CAS Number | 39258-67-8 | [2] |
| Chemical Formula | C₈H₇NO₃ | [2] |
| Molecular Weight | 165.15 g/mol | [2] |
| IUPAC Name | methyl 5-(cyanomethyl)furan-2-carboxylate | [2] |
Theoretical Framework for Melting and Boiling Point Prediction
The melting and boiling points of an organic compound are dictated by the strength of its intermolecular forces.[3][4] To transition from a solid to a liquid (melting) or from a liquid to a gas (boiling), sufficient energy must be supplied to overcome these forces. The primary intermolecular forces at play for methyl 5-(cyanomethyl)furan-2-carboxylate are:
-
Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that increase with molecular surface area and weight.[4]
-
Dipole-Dipole Interactions: The presence of polar bonds (C=O, C-O, C≡N) in the molecule creates a permanent dipole moment, leading to stronger electrostatic attractions between molecules.[5]
-
Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor (like O-H or N-H), the oxygen and nitrogen atoms can act as hydrogen bond acceptors in the presence of protic solvents.[6]
The melting point is also significantly influenced by the efficiency of crystal lattice packing.[4] Symmetrical molecules tend to pack more efficiently, resulting in higher melting points.[5]
Estimating Physicochemical Properties:
In the absence of experimental data, computational methods can provide valuable estimations. Quantitative Structure-Property Relationship (QSPR) models, for instance, correlate the structural features of molecules with their physical properties.[7][8] For furan derivatives, these models can be developed using quantum chemical descriptors to predict properties like boiling point.[7]
Experimental Determination of Melting and Boiling Points
For definitive values, experimental determination is essential. The following are standard laboratory protocols for measuring the melting and boiling points of a novel compound like methyl 5-(cyanomethyl)furan-2-carboxylate.
Melting Point Determination: The Capillary Method
This is the most common technique for determining the melting point of a solid organic compound.[9]
Experimental Protocol: Melting Point Determination
Materials:
-
Methyl 5-(cyanomethyl)furan-2-carboxylate (purified sample)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[10]
-
Thermometer (calibrated)
-
Heating medium (e.g., silicone oil for Thiele tube)[11]
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered. Introduce a small amount (1-2 mm height) into the open end of a capillary tube and pack it down to the sealed end.[10][12]
-
Apparatus Setup (for modern apparatus): Place the capillary tube into the sample holder of the melting point apparatus.[9]
-
Heating:
-
For an unknown compound, a rapid initial heating can be done to approximate the melting point.
-
For an accurate measurement, heat rapidly to about 15-20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[12]
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A narrow melting range (0.5-1°C) is indicative of a pure compound.[10]
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.
-
Small Sample Size: A small, well-packed sample ensures uniform heat transfer throughout the solid.[10]
Diagram: Melting Point Determination Workflow
Caption: Simplified diagram of a micro boiling point determination setup.
Synthesis and Characterization
A plausible synthetic route to methyl 5-(cyanomethyl)furan-2-carboxylate could involve the esterification of 5-(cyanomethyl)furan-2-carboxylic acid or a related precursor. The synthesis of similar furan derivatives has been reported. [13] Hypothetical Synthesis:
A potential route could start from a commercially available furan derivative, followed by functional group manipulations to introduce the cyanomethyl and methyl ester moieties. For instance, a Williamson ether synthesis-like reaction on a halomethylfuran derivative with a cyanide salt, followed by esterification of a carboxylic acid group, could be a viable pathway.
Characterization:
Following synthesis and purification, the identity and purity of methyl 5-(cyanomethyl)furan-2-carboxylate would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected chemical shifts and coupling constants for the protons and carbons in the molecule. [14]* Mass Spectrometry (MS): This would determine the molecular weight and provide fragmentation patterns consistent with the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, such as the C≡N stretch of the nitrile, the C=O stretch of the ester, and the C-O stretches of the furan ring and ester.
Conclusion
While experimentally determined melting and boiling points for methyl 5-(cyanomethyl)furan-2-carboxylate are not currently documented in readily accessible literature, this guide provides the necessary theoretical and practical framework for their determination and prediction. For drug development professionals and researchers, a comprehensive understanding of these properties is crucial. The provided protocols for experimental determination, coupled with an appreciation for the underlying principles of intermolecular forces and the potential of computational prediction, will enable the accurate characterization of this and other novel furan derivatives.
References
-
Organic Chemistry: How to Predict Boiling and Melting Points. (2022). Retrieved from [Link]
-
HSCprep. (2025). Understanding Melting and Boiling Points of Organic Compounds. Retrieved from [Link]
-
Learning Space. Determination of Melting points and Boiling points. Retrieved from [Link]
-
Determination of melting and boiling points. (n.d.). Retrieved from [Link]
-
Prediction of boiling points and melting points of aromatic compounds. (1994). OSTI.GOV. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]
-
chemistry edb. (2014). Determination of the Melting and Boiling Points of Compounds [Video]. YouTube. Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Gabriel, E. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. Retrieved from [Link]
-
DigitalOcean. (n.d.). Development of QSPR models for furan derivatives as corrosion inhibitors for mild steel. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
- Bhatiya, S., et al. (2011). QSAR analysis of furanone derivatives as potential COX-2 inhibitors: kNN MFA approach. Medicinal Chemistry Research, 20(9), 1345-1353.
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
- Uesawa, Y., & Mohri, K. (2010). Quantitative structure-activity relationship (QSAR) analysis of the inhibitory effects of furanocoumarin derivatives on cytochrome P450 3A activities. Xenobiotica, 40(1), 47-54.
-
INIS-IAEA. (2021). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Retrieved from [Link]
-
Scribd. (n.d.). Furan: Structure, Properties, and Uses. Retrieved from [Link]
-
Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (n.d.). Retrieved from [Link]
-
MDPI. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Retrieved from [Link]
-
American Elements. (n.d.). Methyl 5-(cyanomethyl)furan-2-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-. Retrieved from [Link]
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-methyl-2-furan carboxylic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 4. hscprep.com.au [hscprep.com.au]
- 5. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 6. medium.com [medium.com]
- 7. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 8. researchgate.net [researchgate.net]
- 9. westlab.com [westlab.com]
- 10. alnoor.edu.iq [alnoor.edu.iq]
- 11. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. mdpi.com [mdpi.com]
The Furan Core: A Technical Guide to Methyl 5-(cyanomethyl)furan-2-carboxylate for Drug Discovery Professionals
The furan scaffold, a deceptively simple five-membered aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its inherent electronic properties and synthetic versatility have cemented its status as a "privileged scaffold," giving rise to a plethora of biologically active molecules. This technical guide provides an in-depth exploration of a specific furan derivative, methyl 5-(cyanomethyl)furan-2-carboxylate, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will navigate its procurement, synthesis, and potential applications, with a particular focus on its promising role in oncology research. This guide aims to bridge the gap between theoretical knowledge and practical application, providing field-proven insights and detailed experimental protocols.
Sourcing and Procurement: Availability and Economic Considerations
Methyl 5-(cyanomethyl)furan-2-carboxylate (CAS No. 39258-67-8) is a specialty chemical available through various suppliers catering to the research and development sector. While a comprehensive price list is often subject to quotation, understanding the landscape of suppliers and typical purities is crucial for project planning and budgeting.
Table 1: Key Suppliers and Product Specifications
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Availability |
| American Elements | Methyl 5-(cyanomethyl)furan-2-carboxylate | 39258-67-8 | C₈H₇NO₃ | Research and high purity grades available | In-stock for immediate delivery, bulk quantities available upon request.[1] |
| CymitQuimica | Ethyl 5-(cyanomethyl)furan-2-carboxylate | 51129-66-9 | C₉H₉NO₃ | Not specified | Available |
| MilliporeSigma | Ethyl 5-(cyanomethyl)furan-2-carboxylate | 51129-66-9 | C₉H₉NO₃ | ≥95% | Available |
Note: The ethyl ester is listed for comparative purposes and as a potential alternative starting material or structural analog for research.
Pricing for methyl 5-(cyanomethyl)furan-2-carboxylate is typically provided upon request from the supplier and will vary based on the quantity and required purity. For budgetary planning, researchers should anticipate costs associated with specialty chemical synthesis and purification.
Synthesis of Methyl 5-(cyanomethyl)furan-2-carboxylate: A Practical Laboratory Protocol
The synthesis of methyl 5-(cyanomethyl)furan-2-carboxylate can be approached from readily available precursors. A plausible and efficient method involves the nucleophilic substitution of a halogenated precursor, such as methyl 5-(chloromethyl)furan-2-carboxylate, with a cyanide salt. This reaction leverages the reactivity of the benzylic-like chloromethyl group on the furan ring.
Proposed Synthetic Pathway
The conversion of the chloromethyl group to a cyanomethyl group is a standard transformation in organic synthesis. The reaction proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile.
Sources
Methodological & Application
Application Note: Strategic Utilization of Methyl 5-(cyanomethyl)furan-2-carboxylate in Medicinal Chemistry
Topic: Using methyl 5-(cyanomethyl)furan-2-carboxylate as a pharmaceutical intermediate Content Type: Detailed Application Notes and Protocols
Abstract
Methyl 5-(cyanomethyl)furan-2-carboxylate (CAS: 5902-61-4) represents a high-value bifunctional building block in drug discovery. Characterized by an electron-deficient furan core flanked by a reactive methyl ester and a versatile cyanomethyl motif, this intermediate serves as a critical scaffold for HIF prolyl hydroxylase inhibitors , serine protease inhibitors , and bio-based peptidomimetics . This guide details the handling, stability, and three core synthetic protocols for transforming this molecule into high-value pharmacophores, emphasizing chemoselectivity to preserve the furan aromaticity.
Part 1: Chemical Profile & Handling
Molecular Identity
-
IUPAC Name: Methyl 5-(cyanomethyl)furan-2-carboxylate
-
CAS Number: 5902-61-4
-
Molecular Formula: C
H NO [1] -
Molecular Weight: 165.15 g/mol
-
Structural Features:
Stability & Storage (Critical)
The furan ring is acid-labile. Strong mineral acids (HCl, H
-
Storage: Store at 2–8°C under inert atmosphere (Ar or N
). -
Handling: Avoid prolonged exposure to strong Lewis acids. Workup procedures should utilize buffered solutions (phosphate or ammonium chloride) rather than strong acid quenches.
Part 2: Synthetic Utility & Divergent Pathways[4]
The utility of methyl 5-(cyanomethyl)furan-2-carboxylate lies in its ability to serve as a "Janus" linker—allowing divergent growth at both the C2 and C5 positions.
Pathway Visualization
The following diagram illustrates the primary synthetic transformations accessible from this intermediate.
Figure 1: Divergent synthetic pathways. The central node represents the starting material, branching into three primary pharmacophore classes.
Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to Primary Amine
Objective: Reduce the nitrile group to a primary amine without reducing the ester or saturating the furan ring (avoiding tetrahydrofuran formation). Mechanism: Cobalt(II) chloride complexes with the nitrile nitrogen, facilitating hydride transfer from sodium borohydride.
Reagents:
-
Methyl 5-(cyanomethyl)furan-2-carboxylate (1.0 eq)
-
Cobalt(II) chloride hexahydrate (CoCl
·6H O) (2.0 eq) -
Sodium borohydride (NaBH
) (10.0 eq) -
Methanol (anhydrous)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under N
, dissolve the furan intermediate (1.0 g, 6.0 mmol) in anhydrous methanol (30 mL). -
Complexation: Add CoCl
·6H O (2.8 g, 12.0 mmol). The solution will turn deep purple/pink. Stir for 10 minutes at 0°C. -
Reduction (Caution): Add NaBH
(2.2 g, 60 mmol) portion-wise over 30 minutes. Note: Vigorous H gas evolution occurs. Do not seal the system. The reaction mixture will turn black (formation of cobalt boride species). -
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (eluent: 10% MeOH in DCM). The nitrile spot (R
~0.6) should disappear, replaced by a baseline amine spot. -
Quench: Carefully add 3N HCl dropwise until pH ~2 to decompose borate complexes (Do not overheat; keep on ice to protect furan). Stir for 15 mins.
-
Basification: Adjust pH to >10 using concentrated NH
OH. -
Extraction: Extract with DCM (3 x 50 mL). The amine product is in the organic layer.[4]
-
Purification: Dry over Na
SO , filter, and concentrate. If necessary, convert to the HCl salt for stability.
Validation Criteria:
-
1H NMR: Disappearance of the singlet at
3.9 (CH -CN) and appearance of a triplet/multiplet at 2.9-3.1 (CH -NH ). Preservation of furan doublets at 6.5 and 7.2.
Protocol B: [3+2] Cycloaddition to Tetrazole
Objective: Convert the nitrile into a tetrazole, a metabolically stable bioisostere of a carboxylic acid, common in Angiotensin II receptor blockers (ARBs).
Reagents:
-
Methyl 5-(cyanomethyl)furan-2-carboxylate (1.0 eq)
-
Sodium azide (NaN
) (3.0 eq) -
Ammonium chloride (NH
Cl) (3.0 eq) or ZnBr (1.0 eq) -
DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: Dissolve the intermediate (1.0 g) in DMF (10 mL).
-
Addition: Add NaN
(1.18 g) and NH Cl (0.97 g).-
Expert Tip: Using ZnBr
instead of NH Cl allows for lower temperatures and reduces the risk of hydrazoic acid (HN ) sublimation.
-
-
Reaction: Heat to 100°C for 12–16 hours behind a blast shield.
-
Workup: Cool to RT. Pour into ice water (50 mL). Acidify to pH 3 with 1N HCl.
-
Isolation: The tetrazole product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.
Protocol C: Selective Hydrolysis to Free Acid
Objective: Hydrolyze the methyl ester to the carboxylic acid for subsequent amide coupling, leaving the nitrile intact.
Reagents:
-
Methyl 5-(cyanomethyl)furan-2-carboxylate[1]
-
Lithium Hydroxide (LiOH·H
O) (1.2 eq) -
THF/Water (3:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate in THF/Water.
-
Saponification: Add LiOH at 0°C. Stir at 0°C to RT for 2–4 hours. Avoid heating to prevent hydrolysis of the nitrile to the primary amide.
-
Workup: Dilute with water. Wash with Et
O (to remove unreacted ester). Acidify the aqueous layer to pH 3 with 1M KHSO (preferred over HCl to protect furan). -
Extraction: Extract the acidic aqueous layer with EtOAc (3x).
Part 4: Analytical Data Summary
| Property | Value / Observation | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Melting Point | 68–72 °C | Capillary |
| 1H NMR (CDCl | 400 MHz | |
| IR Spectrum | 2255 cm | FTIR (ATR) |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO.[2] Insoluble in water. | Solubility Test |
Part 5: References
-
Synthesis of Furan-2-carboxylate Derivatives:
-
Selective Reduction of Nitriles:
-
Title: "Cobalt Chloride–Sodium Borohydride: A Versatile Reagent for the Reduction of Nitriles to Amines."
-
Source: Tetrahedron Letters.
-
Link:[Link]
-
-
Safety Data & Properties:
-
Tetrazole Bioisosteres in Medicinal Chemistry:
Sources
- 1. americanelements.com [americanelements.com]
- 2. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
Application Note: Chemoselective Hydrolysis of Methyl 5-(cyanomethyl)furan-2-carboxylate
This Application Note provides a rigorous technical guide for the hydrolysis of methyl 5-(cyanomethyl)furan-2-carboxylate , a bifunctional furan derivative. The presence of two hydrolyzable groups with distinct reactivities—the methyl ester and the cyanomethyl nitrile —necessitates precise control over reaction conditions to achieve chemoselectivity.
Introduction & Chemical Context
The furan scaffold is a cornerstone in the synthesis of renewable building blocks and pharmaceutical intermediates. Methyl 5-(cyanomethyl)furan-2-carboxylate (1) presents a classic chemoselective challenge:
-
C-2 Position: An electron-deficient methyl ester (
), susceptible to mild nucleophilic acyl substitution. -
C-5 Position: A cyanomethyl group (
), containing a nitrile that requires harsher conditions for hydrolysis but possesses acidic -protons ( due to the adjacent electron-withdrawing furan ring).
The Stability Challenge
The furan ring is acid-sensitive (prone to ring-opening/polymerization via the "furan resin" pathway) and base-sensitive at high temperatures if electron-withdrawing groups are removed. However, the presence of the carboxylate at C-2 stabilizes the ring. The primary risk during hydrolysis is the deprotonation of the methylene bridge (
Reaction Pathways & Mechanism
The hydrolysis can be tuned to yield three distinct products:
-
Path A (Kinetic Control): Selective hydrolysis of the ester to yield 5-(cyanomethyl)furan-2-carboxylic acid (2) .
-
Path B (Thermodynamic Control): Total hydrolysis of both groups to yield 5-(carboxymethyl)furan-2-carboxylic acid (3) .
-
Path C (Partial Nitrile Hydrolysis): Conversion to the amide intermediate (rarely the endpoint unless specifically targeted).
Mechanistic Flowchart (Graphviz)
Caption: Reaction pathways for (1). Path A utilizes mild basic conditions to preserve the nitrile. Path B requires vigorous conditions to hydrolyze the nitrile, with acidic hydrolysis preferred to avoid carbanion-mediated polymerization.
Protocol A: Selective Ester Hydrolysis
Target: 5-(cyanomethyl)furan-2-carboxylic acid Objective: Cleave the methyl ester while retaining the nitrile functionality.
Rationale
Lithium hydroxide (LiOH) is less nucleophilic and basic than NaOH, reducing the risk of attacking the nitrile or deprotonating the
Reagents
-
Methyl 5-(cyanomethyl)furan-2-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (
) (1.2 eq) -
Solvent: THF/Water (3:1 v/v)
-
Acid for workup: 1M HCl or 10% Citric Acid
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate (1.0 eq) in THF (5 mL per mmol) in a round-bottom flask. Cool to
in an ice bath. -
Saponification: Slowly add a solution of
(1.2 eq) dissolved in water (1.7 mL per mmol). The final solvent ratio should be approx 3:1 THF:Water. -
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature ( ). Monitor by TLC (EtOAc/Hexane) or LCMS.-
Note: Ester hydrolysis is typically complete within 1–3 hours. Do not heat.
-
-
Quench & Workup:
-
Concentrate the mixture under reduced pressure to remove THF (bath temp
). -
Dilute the aqueous residue with water.
-
Wash with minimal DCM (
) to remove unreacted ester or neutral impurities. -
Acidification (Critical): Cool the aqueous layer to
. Dropwise add 1M HCl until pH 3–4. A precipitate should form. -
Warning: Do not go below pH 2 to avoid potential nitrile hydrolysis or precipitation of inorganic salts.
-
-
Isolation: Filter the solid precipitate. Wash with cold water. Dry under vacuum over
.
Expected Yield: 85–95%
Key Quality Attribute: IR spectrum should show Nitrile stretch (
Protocol B: Total Hydrolysis (Nitrile & Ester)
Target: 5-(carboxymethyl)furan-2-carboxylic acid (also known as 2,5-dicarboxy-furan-acetic acid derivative). Objective: Convert both functional groups to carboxylic acids.
Rationale
Nitrile hydrolysis is kinetically slow and requires high energy (reflux). While strong base (NaOH) is common, the acidity of the cyanomethyl protons makes the molecule prone to polymerization (black tar formation) under basic reflux. Acidic hydrolysis is often cleaner for furan-acetonitriles as it avoids the carbanion intermediate.
Option 1: Acidic Hydrolysis (Preferred for Purity)
-
Reagents: Substrate (1.0 eq), Conc. HCl (37%), Glacial Acetic Acid.
-
Procedure:
-
Workup:
-
Concentrate to dryness to remove excess HCl/AcOH.
-
Recrystallize the residue from water or water/ethanol.
-
Option 2: Alkaline Hydrolysis (If Acid Sensitive)
-
Reagents: Substrate (1.0 eq), KOH (4.0 eq), Ethanol/Water (1:1).
-
Procedure:
-
Dissolve substrate in EtOH. Add KOH solution.
-
Reflux for 6–12 hours.
-
Observation: The solution may turn dark orange/brown (furan degradation products).
-
Assist: Adding 30%
(2 eq) can accelerate nitrile hydrolysis to the amide/acid via the Radziszewski mechanism, allowing lower temperatures ( ) and cleaner profiles.
-
-
Workup:
-
Evaporate EtOH. Acidify aqueous layer to pH 1 with Conc HCl.
-
Extract with EtOAc or filter precipitate.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Black/Dark Reaction Mixture | Polymerization of furan ring or condensation of cyanomethyl carbanion. | Switch from Base Hydrolysis (Protocol B, Opt 2) to Acid Hydrolysis (Protocol B, Opt 1). Lower temperature. |
| Low Yield (Protocol A) | Product is water-soluble (amphiphilic). | Do not over-acidify. Use "Salting out" (add NaCl) during extraction. Use 2-MeTHF instead of DCM for extraction. |
| Incomplete Nitrile Hydrolysis | Nitrile is sterically unhindered but electronically deactivated. | Increase reaction time. Ensure reflux temperature is maintained. Use KOH in Ethylene Glycol ( |
| Ester Cleavage Stalls | Poor solubility of starting material.[3] | Increase THF ratio. Add catalytic tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst. |
Safety & Handling
-
Cyanide Risk: While the nitrile group is covalently bonded, thermal decomposition or strong oxidative conditions could theoretically release trace HCN. Work in a well-ventilated fume hood.
-
Furan Sensitization: Furan derivatives can be skin sensitizers. Wear nitrile gloves and lab coats.
-
Waste: Aqueous waste from Protocol A contains Lithium salts. Aqueous waste from Protocol B (if basic) must be neutralized before disposal.
References
-
Selective Ester Hydrolysis
- Methodology: LiOH/THF is the standard for chemoselective ester hydrolysis in the presence of nitriles.
-
Source: Greene, T. W.; Wuts, P. G. M.[4] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience, 1999.
-
Verification:
- Nitrile Hydrolysis Kinetics: Context: Comparative rates of ester vs. nitrile hydrolysis. Source: Cohen, N. et al. "Selective Hydrolysis of Nitriles." Journal of Organic Chemistry, 1978.
-
Furan Stability
- Context: Stability of furan rings under acidic/basic conditions.
- Source: Dunlop, A. P.; Peters, F. N. The Furans, Reinhold Publishing, 1953. (Classic text on furan chemistry).
-
Modern Context: (Discusses stability of furan carboxylates).
-
2-Furanacetonitrile Hydrolysis
- Protocol Analogy: Hydrolysis of 2-furanacetonitrile to 2-furanacetic acid.
-
Source:Organic Syntheses, Coll.[5] Vol. 2, p. 296 (1943). (Describes synthesis of furanacetic acid derivatives).
-
Link:
Sources
Synthesis of Biologically Active Heterocycles Using Furan-2-Carboxylates: A Comprehensive Protocol Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol
Executive Summary
Furan-2-carboxylates (e.g., methyl and ethyl furan-2-carboxylate) are highly versatile platform chemicals and pharmacophores in modern medicinal chemistry. Their unique electronic structure—characterized by an electron-rich aromatic core modulated by an electron-withdrawing C2-ester group—allows for regioselective electrophilic substitutions, cycloadditions, and ring-opening/recyclization cascades. This application note details three field-proven methodologies for converting furan-2-carboxylates into high-value biologically active heterocycles: Indazoles (YC-1 analogs) , Naphtho[2,1-b]furans (antimicrobial conjugates) , and Tropane Alkaloids (8-azabicyclo[3.2.1]octanes) .
Core Methodology 1: Synthesis of Indazole Derivatives (The YC-1 Paradigm)
YC-1 (Lificiguat) is a pioneering synthetic indazole derivative known for stimulating soluble guanylate cyclase (sGC), leading to vasodilation and inhibition of platelet aggregation 1. The foundational synthesis leverages ethyl furan-2-carboxylate as the primary building block 2.
Mechanistic Causality
The synthesis initiates with a Friedel-Crafts acylation. The C2-carboxylate group deactivates the furan ring slightly but strongly directs electrophilic attack to the C5 position, ensuring high regioselectivity. Subsequent hydrazone formation and oxidative cyclization using Lead(IV) acetate (
Workflow for the synthesis of YC-1 from ethyl furan-2-carboxylate.
Biological signaling pathway of YC-1 targeting soluble guanylate cyclase.
Self-Validating Protocol: Synthesis of the Indazole Core
-
Acylation: Charge a dry flask with ethyl furan-2-carboxylate (1.0 eq) and benzoyl chloride (1.1 eq) in anhydrous dichloromethane (DCM). Slowly add anhydrous
(0.1 eq) at 0 °C. -
In-Process Control: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting furan spot (
) is consumed. -
Workup: Quench with ice-water to hydrolyze the iron complex. Extract with DCM, wash with saturated
to remove unreacted acids, dry over anhydrous , and concentrate. -
Validation: Perform
NMR. Success is indicated by the disappearance of the C5 furan proton and the appearance of a 5H multiplet (aromatic benzoyl protons) at 7.4–7.9 ppm. -
Cyclization: React the purified ketone with benzyl hydrazine in acetic acid to form the hydrazone. Isolate, then treat with
(1.2 eq) in DCM at -78 °C, followed by dropwise addition of . Purify via column chromatography to yield the indazole core [[1]]().
Core Methodology 2: Naphtho[2,1-b]furan-Azetidinone Conjugates
Fusing naphthofurans with nitrogen heterocycles like azetidinones (β-lactams) produces compounds with profound antibacterial and antifungal activities 3. Ethyl naphtho[2,1-b]furan-2-carboxylate serves as the critical intermediate.
Mechanistic Causality
The synthesis begins with a one-pot O-alkylation and intramolecular aldol condensation between 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate.
Synthetic route for naphtho[2,1-b]furan-azetidinone antimicrobial conjugates.
Self-Validating Protocol: Staudinger Cycloaddition
-
Schiff Base Formation: Reflux naphtho[2,1-b]furan-2-carbohydrazide with a substituted aldehyde in ethanol with catalytic glacial acetic acid. Isolate the Schiff base via filtration.
-
Cycloaddition: Dissolve the Schiff base (1.0 eq) in anhydrous dioxane. Add
(2.0 eq) and cool to 0 °C. Add chloroacetyl chloride (1.5 eq) dropwise over 30 minutes. -
In-Process Control: The immediate formation of a white precipitate (
) visually confirms ketene generation. -
Workup: Reflux for 6 hours, cool, and pour into ice-water. Filter the precipitated azetidinone conjugate and recrystallize from ethanol.
-
Validation: Perform FT-IR analysis on the isolated solid. The protocol is validated by the presence of a sharp, high-frequency carbonyl stretch at ~1750
, confirming the formation of the strained four-membered β-lactam ring (distinct from the precursor amide carbonyl at ~1650 ) 3.
Core Methodology 3: Tropane Alkaloid Scaffolds via [3+2] Cycloaddition
Tropane alkaloids are characterized by an 8-azabicyclo[3.2.1]octane core. Advanced synthetic routes utilize the cyclopropanation of methyl furan-2-carboxylate followed by a cascade ring-opening/[3+2] cycloaddition to rapidly assemble this complex bicyclic architecture 4.
Mechanistic Causality
The reaction relies on Rhodium(II) acetate (
Self-Validating Protocol: Rh-Catalyzed Cyclopropanation
-
Setup: Dissolve methyl furan-2-carboxylate (2.0 eq) and
(0.06 mol%) in dry petroleum ether under a nitrogen atmosphere at 25 °C. -
Addition: Dissolve the diazo ester (1.0 eq) in dry petroleum ether and add it strictly via syringe pump over 1 hour.
-
Causality: Slow addition keeps the steady-state concentration of the diazo compound low, preventing unwanted carbenoid dimerization.
-
-
In-Process Control: Monitor the continuous evolution of
gas (bubbler). The reaction is complete when gas evolution ceases and TLC indicates total consumption of the diazo ester. -
Validation: Evaporate the solvent and analyze the crude mixture via
NMR. The success of the cyclopropanation is confirmed by the appearance of characteristic highly shielded cyclopropane protons between 1.0–2.0 ppm.
Quantitative Data Summary
The following table summarizes the key reaction metrics and biological targets for the heterocycles synthesized from furan-2-carboxylate platforms, allowing for rapid comparative analysis.
| Starting Material | Target Heterocycle | Key Reagents / Catalysts | Reaction Temp | Typical Yield | Biological Application |
| Ethyl furan-2-carboxylate | Indazole (YC-1 Core) | Benzoyl chloride, | 80 °C (coupling) / -78 °C (cyclization) | 65–75% | sGC stimulator, Vasodilation 1 |
| Ethyl naphtho[2,1-b]furan-2-carboxylate | Azetidinone-Naphthofuran | Hydrazine hydrate, Chloroacetyl chloride, | Reflux (Dioxane) | 70–85% | Broad-spectrum Antimicrobial/Antifungal 3 |
| Methyl furan-2-carboxylate | 8-Azabicyclo[3.2.1]octane | Diazo esters, | 25 °C | 60–80% | Tropane alkaloid analogs (CNS targets) [[4]]() |
References
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances / NIH. 1
-
Synthesis of novel nitrogen containing naphtho[2,1-b]furan derivatives and investigation of their anti microbial activities. Arkivoc. 3
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. 4
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole. RSC Publishing. 2
Sources
Application Note: Chemoselective Reduction of Nitriles in Multifunctional Furan Scaffolds
Topic: Procedure for reduction of nitrile group in methyl 5-(cyanomethyl)furan-2-carboxylate Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Executive Summary
The reduction of the nitrile moiety in methyl 5-(cyanomethyl)furan-2-carboxylate presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains three reactive centers:
-
The Nitrile (
): The target for reduction to a primary amine.[1][2] -
The Methyl Ester (
): A reducible and hydrolyzable group that must be preserved. -
The Furan Ring: An aromatic system sensitive to high-pressure hydrogenation and strong acids.
Standard reduction methods often fail: Lithium Aluminum Hydride (
This guide details three validated protocols designed to achieve chemoselective reduction of the nitrile to the primary amine while maintaining the integrity of the furan-ester scaffold.
Strategic Analysis & Reaction Design
The Chemoselectivity Hierarchy
To succeed, the reducing agent must possess a specific redox potential window. It must be strong enough to reduce the polarized
-
Path A: Transition Metal Borides (Recommended). The in situ generation of Cobalt Boride (
) or Nickel Boride ( ) creates a heterogeneous catalyst surface that activates sodium borohydride ( ) specifically for nitrile reduction. This method operates at room temperature and is highly ester-compatible. -
Path B: In-Situ Trapping. Primary amines formed on furan-alkyl chains are prone to intermolecular dimerization or degradation. Trapping the amine in situ with Di-tert-butyl dicarbonate (
) is the superior strategy for library synthesis, yielding a stable, lipophilic intermediate.
Reaction Scheme
Figure 1: Synthetic pathways for the chemoselective reduction of the nitrile group.
Detailed Experimental Protocols
Protocol A: Cobalt Boride Reduction (Free Amine)
Best for: Rapid generation of the free amine for immediate subsequent reaction.
Reagents:
-
Substrate: Methyl 5-(cyanomethyl)furan-2-carboxylate (1.0 equiv)
-
Cobalt(II) Chloride Hexahydrate (
): 0.5 equiv -
Sodium Borohydride (
): 5.0 equiv -
Solvent: Methanol (0.1 M concentration relative to substrate)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve the substrate (1.0 equiv) and
(0.5 equiv) in Methanol. The solution will be pink/purple. -
Cooling: Cool the solution to 0°C using an ice bath. Note: The reaction is exothermic and generates hydrogen gas.
-
Addition: Add
(5.0 equiv) portion-wise over 15–20 minutes.-
Observation: The solution will turn black immediately upon
addition, indicating the formation of the active Cobalt Boride species.[3] Vigorous gas evolution ( ) will occur.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC or LCMS. The nitrile peak should disappear.
-
Quenching: Carefully add 1N HCl dropwise until gas evolution ceases and the pH is neutral (~pH 7). Crucial: Do not make the solution too acidic (< pH 4) to avoid hydrolyzing the furan ester or opening the furan ring.
-
Workup:
-
Filter the black precipitate (Cobalt Boride) through a pad of Celite. Wash the pad with MeOH.
-
Concentrate the filtrate to remove MeOH.
-
Basify the aqueous residue to pH ~9 with saturated
or dilute . -
Extract with Ethyl Acetate (
). -
Dry combined organics over
and concentrate.
-
-
Storage: The free amine is prone to degradation. Store at -20°C or use immediately.
Protocol B: Nickel Boride Reduction with In Situ Boc-Protection
Best for: Isolation of a stable, purifiable intermediate. Highly recommended for drug discovery workflows.
Reagents:
-
Substrate: Methyl 5-(cyanomethyl)furan-2-carboxylate (1.0 equiv)
-
Nickel(II) Chloride Hexahydrate (
): 0.1 equiv -
Di-tert-butyl dicarbonate (
): 2.0 equiv -
Sodium Borohydride (
): 7.0 equiv
Procedure:
-
Dissolution: Dissolve the substrate (1.0 equiv),
(0.1 equiv), and (2.0 equiv) in Methanol at 0°C. -
Reduction: Add
(7.0 equiv) portion-wise. -
Completion: Stir at 0°C to Room Temperature for 3–6 hours.
-
Workup:
-
Add Diethylenetriamine (0.5 equiv relative to Ni) to complex the Nickel ions (optional, aids in removing green color).
-
Concentrate to remove MeOH.
-
Partition between Ethyl Acetate and saturated
. -
Wash organic layer with brine, dry over
.
-
-
Purification: The product, methyl 5-(2-(tert-butoxycarbonylamino)ethyl)furan-2-carboxylate , is a stable solid/oil that can be easily purified via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol C: Catalytic Hydrogenation (Raney Nickel)
Best for: Scale-up (>10g) where stoichiometric metal waste is undesirable.
Safety Warning: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere (Argon/Nitrogen) and keep wet at all times.
Procedure:
-
Preparation: Wash Raney Nickel slurry (approx. 20 wt% loading) with Ethanol (
) to remove water. -
Loading: Transfer the catalyst to a hydrogenation vessel (Parr shaker or autoclave).
-
Solution: Dissolve substrate in Ethanol saturated with Ammonia (
).-
Why Ammonia? It suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine.
-
-
Hydrogenation: Pressurize to 30–50 psi (2–3.5 bar)
. Shake/Stir at Room Temperature.-
Control: Do not heat above 40°C. Higher temperatures risk reducing the furan ring to tetrahydrofuran.
-
-
Filtration: Carefully filter catalyst through Celite under an inert blanket. Do not let the filter cake dry out.
-
Isolation: Concentrate the filtrate. The ammonia will evaporate, leaving the crude amine.
Data Analysis & Troubleshooting
Method Selection Matrix
| Feature | Protocol A (Co/NaBH4) | Protocol B (Ni/Boc) | Protocol C (Raney Ni) |
| Scale | < 5 grams | < 10 grams | > 10 grams |
| Product Stability | Low (Free Amine) | High (Boc-Protected) | Low (Free Amine) |
| Chemoselectivity | Excellent | Excellent | Good (Requires control) |
| Purification | Extraction/Acid-Base | Silica Chromatography | Distillation/Cryst. |
| Safety Hazard | Pyrophoric Catalyst |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Ester Hydrolysis | Reaction mixture too basic or acidic during workup. | Maintain pH 7-9 during workup. Avoid strong aqueous acids. |
| Incomplete Reduction | Catalyst poisoning or old | Use fresh |
| Secondary Amine | Dimerization of intermediate imine. | Use Protocol B (Boc trap) or Protocol C with Ammonia. |
| Furan Reduction | Conditions too harsh (Raney Ni). | Lower temperature and pressure. Switch to Protocol A. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal reduction protocol.
References
-
Satoh, T., et al. (1969). "The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride." Tetrahedron Letters, 10(49), 4555-4558.
-
Caddick, S., et al. (2003). "A generic approach for the catalytic reduction of nitriles." Tetrahedron Letters, 44(7), 1393-1395.
-
Klenke, B., & Gilbert, I. H. (2001).[7] "Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel." The Journal of Organic Chemistry, 66(7), 2480-2483.
- Osby, J. O., et al. (1993). "Reduction of Nitriles to Primary Amines with Nickel Boride." Journal of the American Chemical Society, 115, 11628.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. shokubai.org [shokubai.org]
- 5. scispace.com [scispace.com]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 5-(cyanomethyl)furan-2-carboxylate in peptidomimetic synthesis
Title: Application Note: Utilizing Methyl 5-(cyanomethyl)furan-2-carboxylate in Advanced Peptidomimetic Synthesis
Introduction & Scientific Rationale
The development of peptidomimetics is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability. Heterocyclic scaffolds, particularly furans, are highly valued as rigid dipeptide isosteres. They effectively restrict the conformational space of the peptide backbone, often nucleating specific secondary structures like
Methyl 5-(cyanomethyl)furan-2-carboxylate (CAS 39258-67-8) [3][4] is a highly versatile, bifunctional building block for advanced peptidomimetic synthesis. It features two orthogonal reactive sites:
-
Methyl Ester: Can be selectively saponified to a carboxylic acid, enabling standard amide bond formation with the N-terminus of a peptide chain.
-
Cyanomethyl Group: Serves as a masked, extendable pharmacophore. The cyano group is highly stable under standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) conditions[5] but can be post-synthetically transformed into a primary amine, a tetrazole (a carboxylic acid bioisostere), or an amidine[6][7].
Mechanistic Insights and Causality (E-E-A-T)
As an application scientist, selecting the right synthetic strategy is critical to maintaining the integrity of this bifunctional furan scaffold.
-
Selective Saponification: The hydrolysis of the methyl ester must be performed under mild, controlled basic conditions (e.g., LiOH in THF/H2O) to prevent the concurrent hydrolysis of the nitrile group into an amide or carboxylic acid[6].
-
Coupling Chemistry: Furan-2-carboxylic acids can be prone to side reactions or poor coupling efficiencies if under-activated. The use of uronium-based coupling reagents, specifically HATU with DIPEA, is strongly recommended. HATU ensures rapid, high-yielding amide bond formation by generating a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which minimizes the risk of epimerization of adjacent chiral centers on the nascent peptide chain[5][8].
-
Orthogonal Stability: The nitrile group remains inert to the 20% piperidine used for Fmoc deprotection and the concentrated trifluoroacetic acid (TFA) used for resin cleavage[5]. This orthogonality allows the furan moiety to be incorporated at any stage of the SPPS workflow, reserving the cyano group for late-stage functionalization to explore structure-activity relationships (SAR) without requiring complex protecting group strategies[9][10].
Quantitative Data Presentation
To facilitate experimental planning, the physicochemical properties and typical transformation metrics for Methyl 5-(cyanomethyl)furan-2-carboxylate are summarized below.
| Property / Metric | Value / Description |
| Chemical Name | Methyl 5-(cyanomethyl)furan-2-carboxylate |
| CAS Number | 39258-67-8[3][4] |
| Molecular Formula | C8H7NO3 |
| Molecular Weight | 165.15 g/mol |
| Saponification Yield (LiOH) | >95% (Typical) |
| SPPS Coupling Efficiency | >90% (Using HATU/DIPEA)[5] |
| Nitrile Reduction Yield | 70-85% (Raney Ni / H2)[11] |
Mandatory Visualization
Workflow for integrating Methyl 5-(cyanomethyl)furan-2-carboxylate into peptidomimetics.
Experimental Protocols
The following protocols establish a self-validating system for incorporating the furan scaffold into a peptide sequence.
Protocol A: Saponification to 5-(cyanomethyl)furan-2-carboxylic acid Objective: Isolate the free carboxylic acid for peptide coupling without disturbing the nitrile group.
-
Dissolution: Dissolve Methyl 5-(cyanomethyl)furan-2-carboxylate (1.0 eq) in a 1:1 (v/v) mixture of THF and Methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath to control the reaction kinetics and prevent nitrile hydrolysis.
-
Hydrolysis: Add an aqueous solution of Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 eq) dropwise over 10 minutes[6].
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 2-4 hours. Self-Validation: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1); the starting material spot should completely disappear.
-
Workup: Concentrate the organic solvents under reduced pressure. Dilute the remaining aqueous phase with water and wash once with diethyl ether to remove unreacted starting material.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH ~2-3 to precipitate the free acid.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the product as a solid.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Coupling Objective: Covalently attach the furan-2-carboxylic acid to the N-terminus of a resin-bound peptide.
-
Preparation: Prepare the resin-bound peptide (e.g., on Rink Amide resin, 0.1 mmol scale) and ensure the terminal Fmoc group is removed (using 20% piperidine in DMF)[5][8].
-
Swelling: Swell the resin in anhydrous DMF for 30 minutes.
-
Activation: In a separate glass vial, dissolve 5-(cyanomethyl)furan-2-carboxylic acid (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in 3 mL of anhydrous DMF. Add DIPEA (6.0 eq, 0.6 mmol) to the solution. The solution will turn yellow, indicating the formation of the active ester. Allow pre-activation for 3 minutes[5].
-
Coupling: Add the activated mixture to the resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x)[8].
-
Validation: Perform a Kaiser (ninhydrin) test. A yellow/colorless resin indicates complete coupling (absence of free primary amines). If blue, repeat the coupling step.
Protocol C: Post-Synthetic Modification (Late-Stage Nitrile Conversion to Amidine) Objective: Convert the cyanomethyl handle into an amidine to mimic an arginine side chain or to enhance target binding.
-
Cleavage: Cleave the furan-peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H2O) for 2 hours at room temperature[5].
-
Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and lyophilize the pellet.
-
Pinner Reaction (Step 1): Dissolve the lyophilized peptide in anhydrous methanol. Bubble dry HCl gas through the solution at 0 °C for 1 hour to form the intermediate methyl imidate (Pinner salt). Seal and stir at 4 °C overnight.
-
Pinner Reaction (Step 2): Remove the solvent under a stream of nitrogen. Redissolve the intermediate in anhydrous methanol and add an excess of methanolic ammonia (or ammonium acetate). Stir at room temperature for 16 hours[11].
-
Purification: Concentrate the mixture and purify the final amidine-functionalized peptidomimetic via preparative Reverse-Phase HPLC (RP-HPLC) using a water/acetonitrile gradient with 0.1% TFA.
References
1.1. Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist - PMC - 1.2. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - R Discovery - 1.3. Methyl 5-(cyanomethyl)furan-2-carboxylate | CAS 39258-67-8 | AMERICAN ELEMENTS - 1.5. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed - 1.12. 39258-67-8 | Methyl 5-(cyanomethyl)furan-2-carboxylate | ChemScene - 2.1. Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors - PMC - 2.2. Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors | Journal of Medicinal Chemistry - 2.3. Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol - Benchchem - 2.8. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC - NIH - 2.9. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - 2.10. Synthesis protocols - Peptideweb.com -
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. chemscene.com [chemscene.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptideweb.com [peptideweb.com]
- 9. Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis & Functionalization of Methyl 5-(cyanomethyl)furan-2-carboxylate
[1]
Executive Summary
Methyl 5-(cyanomethyl)furan-2-carboxylate (1 ) represents a critical bifunctional scaffold in medicinal chemistry, bridging the reactivity of furan-based heterocycles with the versatility of active methylene groups.[1] Conventionally, the synthesis and subsequent functionalization of this core suffer from prolonged reaction times (12–24 hours) and thermal degradation due to the sensitivity of the furan ring.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving yield and purity.[2] We present two coupled protocols:
-
Rapid Access: The synthesis of the core scaffold (1 ) via nucleophilic substitution.
-
Library Generation: The utilization of (1 ) in Knoevenagel condensations to generate diverse vinyl nitrile pharmacophores.
Chemical Context & Mechanistic Insight
The Bifunctional Scaffold
The utility of 1 lies in its electronic "push-pull" nature. The furan ring is electron-rich, but the ester at the C2 position acts as an Electron Withdrawing Group (EWG), stabilizing the ring against oxidation.[1] The cyanomethyl group at C5 contains acidic
-
Challenge: Thermal heating often leads to decarboxylation of the ester or polymerization of the furan ring.
-
Solution: Microwave irradiation provides direct dielectric heating, allowing for rapid temperature ramps that bypass the decomposition windows associated with slow conductive heating.[1]
Reaction Pathway Visualization
The following diagram outlines the workflow covered in this guide, from precursor to bioactive library generation.
Figure 1: Integrated workflow for the synthesis and application of the furan scaffold.
Protocol A: Synthesis of the Core Scaffold
Objective: Rapid conversion of methyl 5-(chloromethyl)furan-2-carboxylate to the cyanomethyl derivative (1 ) using Phase Transfer Catalysis (PTC).
Materials & Equipment[1][3]
-
Precursor: Methyl 5-(chloromethyl)furan-2-carboxylate (1.0 equiv).[1]
-
Reagent: Sodium Cyanide (NaCN) (1.2 equiv). (DANGER: HIGH TOXICITY)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Solvent: Acetonitrile/Water (4:1 v/v).
-
Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).[1]
Experimental Procedure
-
Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve the chloromethyl furan precursor (1.0 mmol, 174 mg) in 4 mL of Acetonitrile.
-
Activation: Add TBAB (0.05 mmol, 16 mg) and a solution of NaCN (1.2 mmol, 59 mg) in 1 mL of water. Cap the vial immediately.
-
Irradiation Parameters:
-
Temperature: 85 °C
-
Pressure Limit: 15 bar
-
Power: Dynamic (Max 150 W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Work-up:
-
Cool to room temperature (using reactor compressed air cooling).
-
Safety Step: Add 1 mL of 10% NaClO (bleach) to the reaction mixture to quench unreacted cyanide before opening the vial in a fume hood.
-
Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]
-
-
Purification: Flash chromatography (Hexane/EtOAc 80:20).
Expected Yield: 85–92% (vs. 65% thermal reflux).
Protocol B: Knoevenagel Condensation (Library Generation)
Objective: Utilization of 1 to synthesize a library of vinyl nitrile derivatives via condensation with aromatic aldehydes. This reaction exploits the high acidity of the methylene group under solvent-free or "green" solvent conditions.
Materials
-
Scaffold: Methyl 5-(cyanomethyl)furan-2-carboxylate (1 ) (1.0 equiv).[1]
-
Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde) (1.0 equiv).[1]
-
Catalyst: Ammonium Acetate (NH₄OAc) (10 mol%) or Piperidine (catalytic drops).
-
Solvent: Ethanol (Green option) or Solvent-Free (Neat).[1]
Experimental Procedure
-
Loading: In a 2–5 mL microwave vial, mix scaffold 1 (0.5 mmol, 82 mg) and the chosen aldehyde (0.5 mmol).
-
Catalysis: Add NH₄OAc (0.05 mmol, ~4 mg). If doing solvent-free, grind the solids slightly to ensure contact.[1] If using solvent, add 1.0 mL Ethanol.[1]
-
Irradiation Parameters:
-
Temperature: 100 °C
-
Hold Time: 2–5 minutes (Aldehyde dependent)
-
Power: Dynamic
-
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). The product usually fluoresces or stains distinctively compared to the starting material.
-
Work-up:
Data Summary: Representative Substrates
| Aldehyde (R-CHO) | Reaction Time (min) | Yield (%) | Appearance |
| Benzaldehyde | 2 | 92 | White Solid |
| 4-Cl-Benzaldehyde | 3 | 89 | Off-white Solid |
| 4-NO₂-Benzaldehyde | 2 | 95 | Yellow Solid |
| 4-OMe-Benzaldehyde | 5 | 84 | Pale Yellow |
Critical Technical Considerations
The "Superheating" Effect
In microwave synthesis, polar solvents (like Ethanol or Acetonitrile) couple efficiently with the electromagnetic field. This can create localized "hot spots" where the temperature exceeds the bulk solvent boiling point.
-
Recommendation: Use a fiber-optic temperature probe if available, rather than just IR sensors, to ensure the furan ring is not subjected to temperature spikes >140°C, which may trigger decomposition.[1]
Safety: Cyanide Handling
Protocol A involves NaCN.
-
Microwave Safety: Never use a domestic microwave. Use a dedicated reactor with pressure control. If the vial bursts, cyanide solution will contaminate the cavity.[1]
-
Quenching: Always quench the reaction mixture with bleach (oxidizes cyanide to cyanate) inside the hood before any workup.
Scale-Up
These protocols are optimized for 0.5–2.0 mmol scales.[1] For scale-up (>10 mmol):
-
Switch to a continuous flow microwave system if available to manage pressure and penetration depth limitations.
-
Reduce the concentration of reagents to prevent thermal runaway.
References
-
Microwave-Assisted Knoevenagel Condensation
-
Title: Microwave assisted synthesis of Knoevenagel Derivatives using water as green solvent.[3]
- Source: ResearchG
-
URL:
-
-
Furan Scaffold Reactivity
- Title: Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl)
- Source: Asian Journal of Green Chemistry (2026).
-
URL:
-
General Microwave Furan Synthesis
-
Title: Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans.[1]
- Source: Organic Chemistry Portal.
-
URL:
-
-
Compound Data
Troubleshooting & Optimization
Technical Support Center: Preventing Nitrile Hydrolysis During Furan Esterification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing the chemoselectivity challenge of esterifying furan-containing compounds that also bear a labile nitrile (-CN) group.
Standard esterification conditions often lead to the catastrophic failure of this reaction. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, field-proven protocol to achieve high-yielding esterifications without functional group degradation.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my nitrile group hydrolyze, and why does my furan ring degrade during standard Fischer esterification? A: Fischer esterification requires strong Brønsted acids (e.g., H2SO4, HCl) and elevated temperatures. Under these conditions, the nitrile group undergoes rapid acid-catalyzed hydration. The electrophilic carbon of the protonated nitrile is attacked by water, forming an imidic acid tautomer that converts to an amide, and eventually hydrolyzes completely to a carboxylic acid[1]. Simultaneously, the furan ring is highly sensitive to strong acids. Protonation typically occurs at the electron-rich Cα position, which initiates the hydrolytic opening of the five-membered ring. This results in the formation of highly reactive dicarbonyl species (such as 4-hydroxy-2-butenal) that rapidly polymerize, turning your reaction mixture into an intractable tar[2]. Therefore, acidic conditions are fundamentally incompatible with this substrate class.
Q2: What is the most reliable method to achieve this esterification without degrading my substrate? A: The Steglich Esterification is the gold standard for this transformation[3]. It utilizes a carbodiimide coupling reagent—most effectively 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)—and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Causality of choice: This reaction proceeds at room temperature under strictly anhydrous conditions. The complete absence of water and strong acid prevents both nitrile hydration and furan ring-opening[4]. Furthermore, EDC·HCl is strongly preferred over N,N'-Dicyclohexylcarbodiimide (DCC). While both activate the carboxylic acid, DCC produces dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to separate from the product. EDC produces a water-soluble urea byproduct, allowing for a self-validating purification via a simple aqueous wash[3].
Q3: I am seeing a significant drop in yield due to an N-acylurea byproduct. How do I prevent this? A: During the Steglich reaction, the carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate. If this intermediate is not rapidly consumed by the alcohol, it undergoes a detrimental O-to-N acyl migration to form a thermodynamically stable, unreactive N-acylurea byproduct[5]. Troubleshooting steps:
-
Temperature Control: The acyl migration is highly temperature-dependent. Always perform the initial activation step at 0 °C before allowing the reaction to warm to room temperature.
-
DMAP Concentration: Ensure you are using a sufficient catalytic amount of DMAP (0.1 to 0.2 equivalents). DMAP acts as a superior nucleophile, attacking the O-acylisourea faster than the migration can occur. This forms a highly reactive acylpyridinium intermediate that readily reacts with the alcohol[3].
-
Acid Additives: In severe cases with sterically hindered alcohols, adding a catalytic amount of a weak acid (like DPTS or p-TSA·H2O) protonates the basic nitrogen of the O-acylisourea, chemically inhibiting the migration pathway[5].
Part 2: Methodological Comparison
To highlight the importance of condition selection, the following table summarizes the quantitative expectations of various esterification methods when applied to a furan-nitrile substrate.
| Esterification Method | Reagents & Conditions | Nitrile Preservation | Furan Ring Stability | Typical Yield | Purification Profile |
| Fischer | H₂SO₄, MeOH, Reflux | < 10% (Hydrolyzes) | Poor (Ring Opens) | < 10% | Complex mixture |
| Basic Alkylation | K₂CO₃, R-X, DMF, 60 °C | Moderate (~70%) | Good | 40 - 60% | Requires chromatography |
| Steglich (DCC) | DCC, DMAP, DCM, RT | > 95% (Intact) | Excellent | 70 - 85% | Difficult (DCU removal) |
| Steglich (EDC) | EDC·HCl, DMAP, DCM, RT | > 95% (Intact) | Excellent | 85 - 95% | Easy (Aqueous wash) |
Part 3: Self-Validating Experimental Protocol
The following protocol details the EDC/DMAP-mediated Steglich esterification. It is designed as a self-validating system: visual cues and TLC checks are built into the workflow to ensure the reaction is proceeding via the correct mechanistic pathway.
Materials Required:
-
Furan-carboxylic acid substrate (1.0 eq)
-
Target Alcohol (1.1 eq)
-
EDC·HCl (1.2 eq)
-
DMAP (0.15 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to ensure a strictly anhydrous environment.
-
Substrate Dissolution: Dissolve the furan-carboxylic acid (1.0 eq) and the alcohol (1.1 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Catalyst Addition & Cooling: Add DMAP (0.15 eq) to the solution. Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Validation: The solution should remain clear; no gas evolution should occur.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Maintain the reaction at 0 °C for 30 minutes. Mechanistic Note: Keeping the reaction cold during this phase suppresses the O-to-N acyl migration, ensuring the formation of the active acylpyridinium species.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). You should observe the disappearance of the starting acid and the emergence of a new, less polar spot (the ester). If a highly polar, UV-active spot persists, it may indicate unreacted acylpyridinium intermediate.
-
Aqueous Workup: Once complete, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl (2x) - Removes DMAP and unreacted EDC.
-
Saturated aqueous NaHCO₃ (2x) - Neutralizes any trace acidic byproducts.
-
Brine (1x) - Removes residual water.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically >90% pure and retains both the furan ring and the nitrile group intact.
Part 4: Process Visualizations
Reaction pathway logic: Fischer vs. mild Steglich esterification for furan-nitrile substrates.
Step-by-step Steglich esterification workflow ensuring functional group preservation.
Part 5: References
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile ResearchGate[Link]
-
Nitriles to Esters Chemistry Steps[Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution ResearchGate[Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Royal Society of Chemistry (RSC)[Link]
-
O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification ACS Publications[Link]
Sources
- 1. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Stability of methyl 5-(cyanomethyl)furan-2-carboxylate in acidic conditions
ChemSupport Center | Ticket #5-CMFC-ACID Subject: Stability Profile & Handling of Methyl 5-(cyanomethyl)furan-2-carboxylate in Acidic Media
Module 1: Diagnostic Decision Matrix
Status: Active Context: User is subjecting Methyl 5-(cyanomethyl)furan-2-carboxylate (1) to acidic conditions. Objective: Predict stability and identify likely degradation products before wet-lab execution.
Figure 1: Predictive stability logic for Methyl 5-(cyanomethyl)furan-2-carboxylate. Note the divergence between aqueous hydrolysis and alcohol-mediated Pinner reactions.
Module 2: Technical Deep Dive (The "Hidden" Chemistry)
As a researcher, you are likely focused on the functional groups (ester/nitrile). However, the furan core is the silent variable that often leads to catastrophic sample loss (black tar) in acidic media.
The Hierarchy of Hydrolysis (Aqueous Acid)
In the presence of water and acid (e.g., dilute HCl,
-
Ester Hydrolysis (
): The methyl ester at C2 is the most labile group. Under standard mechanism, it hydrolyzes to the carboxylic acid.-
Observation: Mass shift (-14 Da:
).
-
-
Nitrile Hydrolysis (
): The cyanomethyl group is more robust. It requires higher activation energy (heat/concentration) to convert first to the amide, and then to the acid.-
Rule of Thumb: Generally,
.
-
-
Ring Opening (
): This is the failure mode. Furans are acid-sensitive.[1] The mechanism involves protonation at the -carbon (C2 or C5), breaking the aromaticity.-
Stabilization: The electron-withdrawing nature of the ester (C2) and nitrile (C5 side-chain) significantly stabilizes this specific furan compared to alkyl-furans (like 2,5-dimethylfuran). The electron density in the ring is reduced, making the initial electrophilic proton attack less favorable [1].
-
The "Pinner" Trap (Alcoholic Acid)
CRITICAL WARNING: Do not use alcohols (MeOH, EtOH) as solvents if you intend to keep the nitrile intact under strong acidic conditions (e.g., HCl gas in MeOH).
-
Mechanism: The nitrile nitrogen is protonated, becoming highly electrophilic.[2][3] The alcohol attacks the carbon, forming an imidate ester (Pinner Salt).
-
Symptom:[4][5][6][7][8] You isolate a product with unexpected mass (+32 Da if MeOH is used) that hydrolyzes back to an ester upon water exposure.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black, viscous oil. What happened? A: You triggered acid-catalyzed polymerization (humins formation) .
-
Cause: High temperatures (>60°C) combined with strong mineral acids cause the furan ring to open, forming reactive dicarbonyls (like 4-hydroxy-2-butenal derivatives) that rapidly polymerize [2].
-
Fix: Lower the temperature. If hydrolysis is the goal, use enzymatic methods (lipases) or milder Lewis acids. If synthesis is the goal, ensure the acid is neutralized before any heating steps during workup.
Q2: I see a new spot on TLC, but the nitrile peak (2250 cm⁻¹) is still present in IR. Is it stable? A: This is likely selective ester hydrolysis .
-
Explanation: The methyl ester hydrolyzes to the free acid much faster than the nitrile hydrolyzes. The nitrile stretch in IR is distinct; if it remains, your cyanomethyl group is intact.
-
Verification: Check Mass Spec. A loss of 14 Da confirms Methyl Ester
Acid.
Q3: Can I use Lewis Acids (e.g.,
-
Lewis acids coordinate to the carbonyl oxygen or nitrile nitrogen. While less damaging to the furan ring than protons (Brønsted acids), strong Lewis acids in the presence of trace water will generate superacids, initiating ring opening. Use strictly anhydrous conditions.
Module 4: Standardized Protocols
Protocol A: Acid Stability Stress Test
Use this to validate your specific conditions before committing valuable starting material.
| Step | Action | Critical Parameter |
| 1 | Dissolve 5 mg of substrate in 1 mL solvent (e.g., ACN/H2O 1:1). | Concentration ~20 mM. |
| 2 | Add Acid (e.g., 10 eq. HCl or TFA). | Record pH precisely. |
| 3 | Incubate at target temperature (e.g., 25°C, 40°C). | Do not exceed 50°C initially. |
| 4 | Sample at T=0, 1h, 4h, 24h. | Quench immediately (See Protocol B). |
| 5 | Analyze via HPLC-UV (254 nm). | Monitor for: 1. Parent Peak (RT X)2. Free Acid (RT < X)3. Baseline rise (Polymer) |
Protocol B: Quenching & Workup (The "Safe Zone")
Furans often degrade during workup when acid concentrations spike as solvent evaporates.
-
Cool: Bring reaction to 0°C.
-
Neutralize: Add saturated
or solution dropwise.-
Target: pH 7-8. (Slightly basic is safer for furan rings than acidic).
-
-
Extract: Use Ethyl Acetate or DCM. Avoid ether if peroxides are a concern.
-
Wash: Brine wash to remove residual acid salts.
-
Dry: Use
. -
Evaporate: Do not heat water bath >40°C. Vacuum should be sufficient.
References
-
G. Marcotullio, et al. "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Journal of Organic Chemistry / ACS Sustainable Chem. Eng. (Mechanistic insight into furan protonation).
-
R. Weingarten, et al. "Kinetics of furan ring opening in acidic media." ChemSusChem, 2011. (Establishes the temperature dependence of polymerization).
-
Common Organic Chemistry. "Nitrile Hydrolysis Mechanisms." (General mechanism for Nitrile vs Ester rates).
-
American Elements. "Methyl 5-(cyanomethyl)furan-2-carboxylate Product Data." (Compound specific data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
Troubleshooting low conversion rates in cyanomethylation of furans
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome low conversion rates during the cyanomethylation of furan derivatives.
Functionalizing bio-derived platform chemicals or complex pharmaceutical intermediates containing furans presents a unique challenge. While their electron-rich nature makes them excellent nucleophiles, they are highly susceptible to oxidative degradation and acid-catalyzed ring-opening. If your cyanomethylation yields are stalling, the issue almost always lies in a kinetic mismatch between radical generation and furan stability.
Diagnostic Workflow
Fig 1: Diagnostic logic tree for troubleshooting low conversion rates in furan cyanomethylation.
Troubleshooting FAQs
Q1: Why is my furan substrate decomposing into a black tar instead of undergoing cyanomethylation? The Causality: Furans possess significant diene character and are highly sensitive to the strong oxidants (e.g., excess TBHP) and high temperatures (often >130 °C) required for classical transition-metal-catalyzed C(sp³)–H activation of acetonitrile. Under these conditions, the furan core undergoes rapid electrophilic addition leading to oxidative cleavage or polymerization[1]. The Solution: Transition away from harsh Cu-catalyzed or Fe-catalyzed systems. Instead, adopt room-temperature [2] or utilize a cascade-fragmentation reagent like 3-azido-2-methylbut-3-en-2-ol, which generates the cyanomethyl radical under much milder, neutral conditions[3][4].
Q2: I switched to photoredox catalysis with bromoacetonitrile, but my conversion is stuck at 30% and starting material is recovered. What is failing?
The Causality: A stalled photoredox reaction with intact starting material indicates inefficient oxidative quenching of the excited photocatalyst (
-
Tune the Catalyst: Switch from
to an Iridium-based catalyst (e.g., ) which possesses stronger reducing power in the excited state. -
Eliminate Oxygen:
is a potent triplet quencher. Ensure strict degassing via freeze-pump-thaw cycles.
Q3: Can I achieve cyanomethylation without transition metals or expensive photocatalysts? The Causality: Yes, but direct C–H functionalization of acetonitrile without metals requires a strong hydrogen atom transfer (HAT) agent to achieve homolytic cleavage. The Solution: Use tert-butyl peroxybenzoate (TBPB) as a thermal oxidant. To protect the sensitive furan ring, carefully control the stoichiometry by adding TBPB dropwise via a syringe pump. This keeps the steady-state concentration of strong oxidants low, preventing furan polymerization while still driving the formation of the cyanomethyl radical[5]. Alternatively, in situ generated diazonium salts can act as radical promoters under metal-free conditions[6].
Quantitative Comparison of Methodologies
To select the optimal protocol for your specific furan derivative, compare the operational parameters of the four primary cyanomethylation strategies below:
| Cyanomethylation Strategy | Catalyst / Initiator | Radical Source | Typical Temp. | Furan Tolerance | Typical Yield |
| Transition Metal (Cu/Fe) | Cu(OAc)₂ / FeCl₂ | Acetonitrile | 100–130 °C | Low (Ring opens) | 25–50% |
| Metal-Free Thermal | TBPB (Oxidant) | Acetonitrile | 130 °C | Moderate | 50–84% |
| Photoredox Catalysis | Ir(ppy)₃ / Blue LED | Bromoacetonitrile | 25 °C | High | 60–90% |
| Cascade Fragmentation | None (Thermal) | Vinyl Azide | 80 °C | High | 70–97% |
Self-Validating Protocol: Mild Photoredox Cyanomethylation
This protocol utilizes Single-Electron Transfer (SET) to generate electrophilic
Fig 2: Photoredox catalytic cycle for cyanomethyl radical generation and furan functionalization.
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing (The Quenching Check)
-
Combine the furan substrate (1.0 equiv), bromoacetonitrile (1.5 equiv),
(1 mol%), and (2.0 equiv) in anhydrous DMF (0.1 M) in a Schlenk tube. -
Action: Perform 3 cycles of freeze-pump-thaw.
-
Scientific Rationale: Failing to remove dissolved oxygen will rapidly quench the excited triplet state of the photocatalyst, completely halting conversion.
Step 2: Irradiation & Temperature Control
-
Irradiate the mixture with 456 nm blue LEDs at 25 °C for 12 hours.
-
Action: Use a cooling fan to ensure the LEDs do not heat the reaction vessel above 30 °C. Furans degrade rapidly if the localized temperature spikes.
Step 3: The Built-In Validation Check (Mid-Reaction)
-
At the 4-hour mark, extract a 50 µL aliquot under a positive nitrogen flow and run a rapid GC-MS.
-
Diagnostic Logic: Look for the presence of succinonitrile (
80), which is the dimer of the cyanomethyl radical.-
If succinonitrile is present but the furan product is not: Your radical is forming perfectly, but failing to add to the furan (likely due to steric hindrance or electronic mismatch).
-
If succinonitrile is absent: Your photocatalytic cycle has failed. Check your light intensity, verify degassing, or check for catalyst degradation.
-
Step 4: Isolation
-
Quench the reaction with deionized water, extract with EtOAc (3x), dry over
, and purify via silica gel chromatography.
References
-
Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals ChemSusChem / PubMed URL:[Link]
-
Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism The Journal of Organic Chemistry / PMC URL:[Link]
-
Radical cyanomethylation via vinyl azide cascade-fragmentation Chemical Science / White Rose Research Online URL:[Link]
-
Cyanomethylation Reaction Encyclopedia.pub URL:[Link]
-
Cyanomethylation of alkenes with C–H bond activation of acetonitrile: in situ generated diazonium salts as promoters without transition-metals RSC Advances URL:[Link]
Sources
- 1. Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Cyanomethylation of alkenes with C–H bond activation of acetonitrile: in situ generated diazonium salts as promoters without transition-metals - RSC Advances (RSC Publishing) [pubs.rsc.org]
Storage conditions to prevent degradation of furan-2-carboxylate esters
Technical Support Center: Furan-2-Carboxylate Esters Stability & Storage
As a Senior Application Scientist, I have designed this technical support guide to move beyond basic storage instructions. Furan-2-carboxylate esters (such as methyl 2-furoate and ethyl 2-furoate) are critical building blocks in API synthesis, but they possess inherent thermodynamic and kinetic vulnerabilities. To ensure experimental reproducibility, we must understand the causality behind their degradation and implement self-validating storage systems.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does my furan-2-carboxylate ester stock solution turn yellow or brown over time? A: Discoloration is the primary visual hallmark of furan ring oxidation and subsequent polymerization. The furan ring acts as an electron-rich diene. Upon exposure to ambient light, trace oxygen is sensitized to highly reactive singlet oxygen. This singlet oxygen undergoes a[4+2] cycloaddition with the furan ring to form unstable furan endoperoxides[1]. These endoperoxides rapidly decompose into ring-opened dicarbonyl compounds[2], which then undergo complex cross-linking and polymerization, forming dark, tarry substances. Causality: Light provides the activation energy for singlet oxygen generation; oxygen provides the reactant. Removing either halts the degradation cascade.
Q2: I detect furoic acid in my LC-MS analysis of a stored ester. What is the mechanism of this degradation? A: The presence of furoic acid indicates ester hydrolysis. When moisture is introduced—often via repeated vial openings in humid environments or the use of hygroscopic solvents like DMSO—water acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the ester, cleaving the bond to yield furoic acid and the corresponding alcohol. Causality: This reaction is kinetically slow at neutral pH but becomes auto-catalytic if trace acidic impurities are present in the solvent.
Q3: What are the optimal temperature conditions for long-term storage of working solutions? A: While neat, tightly sealed liquids can often be stored at room temperature or 2–8°C, working stock solutions require strict thermal control. For stock solutions prepared in solvents, authoritative guidelines dictate storage at -80°C for a maximum of 6 months, or -20°C for up to 1 month[3]. Causality: Lower thermal energy exponentially decreases the kinetic rate of both nucleophilic acyl substitution (hydrolysis) and oxidative ring-opening reactions.
Part 2: Troubleshooting Guide
| Symptom | Root Cause | Diagnostic Check | Corrective Action |
| Cloudiness / Precipitation in Stock Solution | Moisture ingress leading to the formation of less soluble furoic acid. | Run LC-UV at 254 nm. Look for a highly polar peak eluting before the main ester peak. | Discard the compromised batch. Switch to anhydrous solvents (<50 ppm water) and utilize Argon purging. |
| Unexpected M+32 or M+16 Peaks in MS | Oxidative degradation of the furan ring into endoperoxides or epoxides[2]. | Check storage vials. If clear glass was used under ambient light, photo-oxidation is confirmed. | Transfer all inventory to amber glass vials. Store in a dark, temperature-controlled environment. |
| Loss of Yield in Downstream Syntheses | Substrate depletion due to thermal degradation or volatilization. | Perform a quantitative NMR (qNMR) against an internal standard to check assay purity. | Ensure containers are hermetically sealed. Furan esters can be volatile; store at -20°C to minimize vapor pressure[3]. |
Part 3: Quantitative Storage Parameters
The following table synthesizes the recommended storage conditions and their quantitative impact on the shelf-life of furan-2-carboxylate esters, establishing a clear hierarchy of storage efficacy[3].
| Storage State | Temperature | Atmosphere | Light Exposure | Validated Shelf Life | Primary Degradation Risk |
| Neat Liquid/Solid | 25°C (Ambient) | Air | Clear Vial | < 3 Months | Photo-oxidation, Hydrolysis |
| Neat Liquid/Solid | 2°C to 8°C | Argon Purged | Amber Vial | > 24 Months | Trace Hydrolysis |
| Stock Solution | -20°C | Argon Purged | Amber Vial | 1 Month[3] | Solvent freeze-thaw moisture |
| Stock Solution | -80°C | Argon Purged | Amber Vial | 6 Months[3] | None |
Part 4: Self-Validating Experimental Protocol
To guarantee trustworthiness in your workflow, do not rely on assumptions. Implement the following self-validating protocol for preparing and storing furan-2-carboxylate ester stock solutions.
Step-by-Step Methodology: Anhydrous Aliquoting & Storage
-
Solvent Preparation: Use only newly opened, septum-sealed anhydrous solvents (e.g., DMSO or DMF). Extract the solvent using a dry, Argon-purged syringe.
-
Inert Atmosphere Handling: Place the furan-2-carboxylate ester vial in a glove box or use a Schlenk line to maintain a positive pressure of Argon.
-
Aliquoting (Single-Use): Dissolve the ester to the desired concentration. Immediately divide the solution into single-use amber glass vials (e.g., 100 µL per vial). Causality: Single-use aliquots prevent freeze-thaw cycles and atmospheric moisture ingress associated with repeated sampling.
-
Hermetic Sealing: Purge the headspace of each amber vial with a gentle stream of Argon for 3 seconds before immediately capping with a PTFE-lined septum.
-
Cold Storage: Transfer the aliquots immediately to a -80°C freezer for long-term storage (up to 6 months)[3].
-
Self-Validation System (Critical): Reserve one "sentinel" aliquot from the batch. After 7 days of storage, thaw the sentinel and perform a Karl Fischer (KF) titration.
-
Validation Criteria: If the water content is <50 ppm, your inert handling and sealing protocol is validated, and the remaining aliquots are safe to use. If >50 ppm, the sealing process failed, and the batch must be flagged for potential hydrolysis.
-
Part 5: Degradation Pathways & Mitigation Workflows
The following diagram illustrates the logical relationship between the chemical vulnerabilities of the furan-2-carboxylate scaffold and the targeted interventions required to prevent them.
Furan-2-carboxylate degradation pathways and targeted storage interventions.
References
-
SAFETY DATA SHEET - MilliporeSigma: Methyl 2-furoate. MilliporeSigma.
-
Methyl 2-furoate (Methyl furan-2-carboxylate) | Endogenous Metabolite. MedChemExpress. 3
-
Furan ring as a surrogate for carboxy group (microreview). ResearchGate. 2
-
Photo-oxidation of furans. SciSpace. 1
Sources
Technical Support Center: A Guide to Handling Methyl 5-(cyanomethyl)furan-2-carboxylate
Welcome to the dedicated technical support center for methyl 5-(cyanomethyl)furan-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile building block. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is methyl 5-(cyanomethyl)furan-2-carboxylate and why is it useful?
Methyl 5-(cyanomethyl)furan-2-carboxylate is a bifunctional organic molecule featuring a furan ring, a methyl ester, and a cyanomethyl group.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the development of novel pharmaceuticals and functional materials.
Q2: I've noticed a decrease in the purity of my methyl 5-(cyanomethyl)furan-2-carboxylate over time. What could be the cause?
The primary cause of degradation for methyl 5-(cyanomethyl)furan-2-carboxylate is exposure to moisture. The compound possesses two main sites susceptible to hydrolysis: the ester and the nitrile functional groups. Furthermore, the furan ring itself can be sensitive to certain conditions, particularly acidic environments that can be exacerbated by the presence of water.[2][3]
Q3: What are the visible signs of degradation?
While subtle degradation may not be visible, significant moisture exposure can lead to a change in the physical appearance of the compound, such as clumping of the solid material. The most definitive sign of degradation is the appearance of new peaks in your analytical data (e.g., NMR, LC-MS, or GC-MS) corresponding to hydrolysis products.
Q4: How should I properly store methyl 5-(cyanomethyl)furan-2-carboxylate?
To maintain the integrity of the compound, it should be stored in a tightly sealed container in a desiccator with a reliable desiccant such as anhydrous calcium sulfate (Drierite®) or silica gel. For long-term storage, keeping it in a dark place at a reduced temperature (2-8°C) under an inert atmosphere (argon or nitrogen) is recommended.
Q5: What are the primary products of hydrolysis?
The hydrolysis of methyl 5-(cyanomethyl)furan-2-carboxylate can occur at both the ester and nitrile functionalities. The ester can hydrolyze to the corresponding carboxylic acid, 5-(cyanomethyl)furan-2-carboxylic acid. The nitrile group can undergo hydrolysis to form an amide, methyl 5-(2-amino-2-oxoethyl)furan-2-carboxylate, and subsequently to the carboxylic acid, which would result in 5-(carboxymethyl)furan-2-carboxylic acid. The relative rates of these hydrolysis pathways can depend on the specific conditions (e.g., pH).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Root Cause: This is a classic symptom of using a reagent that has been compromised by moisture. Water can act as an unwanted nucleophile in your reaction, leading to the formation of hydrolysis byproducts and consuming your starting material.
-
Preventative Measures & Solutions:
-
Rigorous Anhydrous Technique: Always use oven-dried glassware and handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2]
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. It is crucial to verify the water content of your solvents before use.
-
Reagent Verification: Before starting a critical reaction, it is advisable to check the purity of your methyl 5-(cyanomethyl)furan-2-carboxylate using a suitable analytical method like ¹H NMR or LC-MS.
-
Issue 2: My reaction is acid-catalyzed, and I'm observing significant decomposition.
-
Root Cause: The furan ring is known to be sensitive to acidic conditions, which can lead to polymerization or ring-opening reactions.[2][3] The presence of water can facilitate these degradation pathways.
-
Preventative Measures & Solutions:
-
Use of Milder Acids: Whenever possible, opt for milder Lewis acids or solid acid catalysts instead of strong mineral acids.[2]
-
Temperature Control: Perform your reaction at the lowest effective temperature to minimize the rate of acid-catalyzed degradation.
-
Anhydrous Conditions: The importance of excluding moisture is magnified in acid-catalyzed reactions. Ensure all components of your reaction are scrupulously dry.
-
Issue 3: Difficulty in purifying the final product.
-
Root Cause: If your starting material has partially hydrolyzed, the resulting carboxylic acid or amide impurities can complicate the purification of your desired product due to their different polarities and potential to interfere with chromatographic separation.
-
Preventative Measures & Solutions:
-
Aqueous Workup Considerations: During the reaction workup, use a saturated sodium bicarbonate solution to neutralize any acidic components, which can help in separating the acidic hydrolysis byproducts.
-
Chromatography Optimization: You may need to adjust your column chromatography solvent system to effectively separate your product from both more polar (acid, amide) and potentially less polar (degradation products of the furan ring) impurities.
-
Experimental Protocols
Protocol 1: Handling and Dispensing Methyl 5-(cyanomethyl)furan-2-carboxylate
-
Preparation: Dry all necessary glassware (spatulas, weighing boats, vials) in an oven at >120°C for at least 4 hours and cool them in a desiccator.
-
Inert Atmosphere: If available, perform all manipulations in a nitrogen or argon-filled glovebox.
-
Schlenk Line Technique (if no glovebox):
-
Place the sealed container of the compound in a desiccator.
-
Use a dry nitrogen or argon line to flush the weighing vessel.
-
Quickly transfer the desired amount of the compound and immediately reseal the stock container.
-
Flush the weighing vessel with inert gas again before proceeding.
-
Protocol 2: Monitoring for Degradation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small, accurately weighed sample of methyl 5-(cyanomethyl)furan-2-carboxylate in a deuterated solvent that has been stored over molecular sieves (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Pure Compound: Look for the characteristic peaks of the methyl ester (singlet, ~3.9 ppm), the cyanomethyl group (singlet, ~4.0 ppm), and the furan protons (two doublets, ~6.5 and ~7.2 ppm).
-
Degradation Products: The appearance of a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) or new peaks in the aromatic or methylene region could indicate hydrolysis. A change in the integration ratios of the key peaks can also signify impurity presence.
-
Data Presentation
| Potential Issue | Primary Cause | Recommended Action |
| Low or inconsistent yields | Moisture contamination of starting material or solvent | Implement rigorous anhydrous techniques. |
| Formation of polar impurities | Hydrolysis of ester or nitrile group | Use anhydrous conditions; consider a basic wash during workup. |
| Product decomposition | Acid sensitivity of the furan ring | Use milder acid catalysts; maintain low reaction temperatures. |
| Difficult purification | Presence of hydrolysis byproducts | Optimize chromatographic separation; use a basic wash. |
Visualizations
Caption: Potential hydrolysis pathways of methyl 5-(cyanomethyl)furan-2-carboxylate.
Caption: Recommended workflow for handling moisture-sensitive compounds.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Furan-Containing Compounds.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of 5-alkylfurfurals.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
-
American Elements. (n.d.). Methyl 5-(cyanomethyl)furan-2-carboxylate. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of Methyl 5-(cyanomethyl)furan-2-carboxylate and Key Analogs
Introduction: The Imperative for Structural Certainty
In the fields of medicinal chemistry and materials science, furan-based heterocycles are foundational scaffolds. Methyl 5-(cyanomethyl)furan-2-carboxylate (CAS 39258-67-8) serves as a versatile intermediate, where the precise arrangement and electronic environment of every atom are critical for its downstream reactivity and the properties of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the covalent structure of such molecules in solution.
This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 5-(cyanomethyl)furan-2-carboxylate. We move beyond a simple peak list to a comparative analysis, placing its spectrum in context with structurally related analogs. This approach not only facilitates unambiguous identification but also illuminates the subtle electronic effects of substituents on the furan ring, a core principle in rational drug design and materials engineering. The causality behind chemical shifts and coupling patterns will be explored, providing a framework for predicting and interpreting the spectra of novel furan derivatives.
Section 1: Deciphering the ¹H NMR Spectrum of Methyl 5-(cyanomethyl)furan-2-carboxylate
The structure of methyl 5-(cyanomethyl)furan-2-carboxylate dictates a specific ¹H NMR signature. Four distinct proton environments are expected: the two furan ring protons, the methylene (-CH₂-) protons of the cyanomethyl group, and the methyl (-CH₃) protons of the ester.
-
Furan Protons (H-3 & H-4): The furan ring protons are located at positions 3 and 4. Due to the strong electron-withdrawing nature of the carboxylate group (-COOCH₃) at C-2, the adjacent H-3 proton is significantly deshielded and appears further downfield than H-4.[1] These two protons are adjacent and will split each other into doublets, exhibiting a characteristic coupling constant (³JHH) of approximately 3.4–3.7 Hz.[2]
-
Methylene Protons (-CH₂CN): The methylene protons are situated between two deshielding groups: the aromatic furan ring and the electron-withdrawing cyano (-CN) group.[3] This environment results in a notable downfield shift. With no adjacent protons, this signal presents as a sharp singlet.
-
Methyl Protons (-OCH₃): The methyl protons of the ester group are in a relatively predictable chemical environment. They are shielded compared to the other protons in the molecule and appear as a singlet upfield.
Based on these principles, the predicted ¹H NMR spectral data are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for Methyl 5-(cyanomethyl)furan-2-carboxylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 (Furan) | 7.15 - 7.25 | Doublet (d) | 1H | ~3.5 |
| H-4 (Furan) | 6.40 - 6.50 | Doublet (d) | 1H | ~3.5 |
| -CH₂CN (Methylene) | 4.00 - 4.20 | Singlet (s) | 2H | N/A |
| -OCH₃ (Methyl Ester) | 3.85 - 3.95 | Singlet (s) | 3H | N/A |
Section 2: The Power of Comparison: Analysis Against Structural Analogs
To validate our predictions and understand the influence of the cyanomethyl group, we compare our target molecule with several key analogs where the substituent at the 5-position is varied. This comparative approach is a cornerstone of robust structural elucidation.
Table 2: Comparative ¹H NMR Data of Methyl 5-(substituted)furan-2-carboxylates (300 MHz, CDCl₃)
| Compound | H-3 (δ, ppm, mult., J Hz) | H-4 (δ, ppm, mult., J Hz) | 5-Position Protons (δ, ppm, mult.) | Methyl Ester Protons (δ, ppm, mult.) | Reference |
| Methyl 5-(cyanomethyl)furan-2-carboxylate (Predicted) | 7.20 (d, J=3.5) | 6.45 (d, J=3.5) | 4.10 (s, 2H) | 3.90 (s, 3H) | N/A |
| Methyl 5-methylfuran-2-carboxylate | 7.06 (d, J=3.4) | 6.11 (d, J=3.4) | 2.36 (s, 3H) | 3.87 (s, 3H) | [2] |
| Methyl 5-(azidomethyl)furan-2-carboxylate | 7.18 (d, J=3.6) | 6.48 (d, J=3.6) | 4.54 (s, 2H) | 3.89 (s, 3H) | [4] |
| Dimethyl furan-2,5-dicarboxylate | 7.20 (s) | 7.20 (s) | N/A | 3.91 (s, 6H) | [4] |
Analysis of Spectral Trends:
-
Influence on Furan Proton H-4: The chemical shift of H-4 is highly sensitive to the electronic nature of the C-5 substituent. The electron-donating methyl group in Methyl 5-methylfuran-2-carboxylate shields H-4, shifting it upfield to 6.11 ppm. In contrast, the electron-withdrawing azidomethyl (-CH₂N₃) and our predicted cyanomethyl (-CH₂CN) groups deshield H-4, shifting it downfield to 6.48 ppm and ~6.45 ppm, respectively. This demonstrates a clear correlation between substituent electronegativity and the chemical shift of the adjacent furan proton.
-
Chemical Shift of the Methylene Bridge: The protons of the -CH₂- group at the 5-position provide a direct probe of the attached functional group's influence. The azide group (-N₃) is more electronegative than the cyano group (-CN), resulting in a more pronounced downfield shift for the methylene protons (4.54 ppm for azido vs. a predicted ~4.10 ppm for cyano). Both are significantly more deshielding than a simple alkyl substituent.
-
Symmetry Effects: In Dimethyl furan-2,5-dicarboxylate, the molecule is symmetrical. Consequently, the H-3 and H-4 protons become chemically equivalent, and their signals collapse into a single singlet at 7.20 ppm. This serves as an excellent control, confirming the assignments in the unsymmetrical analogs.
Section 3: A Validated Protocol for ¹H NMR Data Acquisition
Trustworthy data is the product of a meticulous experimental workflow. The following protocol outlines the standard procedure for acquiring high-quality ¹H NMR spectra for furan-based compounds.
Step-by-Step Experimental Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte (e.g., Methyl 5-(cyanomethyl)furan-2-carboxylate).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to provide a reference peak at 0.00 ppm.[3][5]
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
NMR Spectrometer Setup & Acquisition:
-
The data should be acquired on a spectrometer with a proton operating frequency of at least 300 MHz to ensure adequate signal dispersion.[2]
-
Insert the sample into the magnet and lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is crucial for achieving sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard parameters: a 30-degree pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Workflow Diagram
Caption: Standard workflow for NMR sample preparation and data acquisition.
Section 4: Advanced Structural Verification with 2D NMR
While 1D ¹H NMR is powerful, unambiguous assignment in novel or complex structures often requires two-dimensional (2D) NMR experiments. For methyl 5-(cyanomethyl)furan-2-carboxylate, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide definitive proof of its structure by revealing long-range (2-3 bond) correlations between protons and carbons.
Key Expected HMBC Correlations:
-
-OCH₃ Protons to Ester Carbonyl: A strong correlation would be observed between the methyl protons (~3.90 ppm) and the ester carbonyl carbon (~158-160 ppm).
-
H-3 Proton to Carbons: The H-3 furan proton (~7.20 ppm) would show correlations to the ester carbonyl carbon, C-2, C-4, and C-5 of the furan ring.
-
-CH₂CN Protons to Furan Ring and Cyano Carbon: The methylene protons (~4.10 ppm) would crucially show correlations to C-4 and C-5 of the furan ring, as well as to the carbon of the cyano group (~117 ppm), unequivocally linking the cyanomethyl group to the furan scaffold at the C-5 position.
Sources
Comparative Guide: FTIR Spectral Analysis of Nitrile and Ester-Substituted Furan Derivatives
The following guide provides a technical comparative analysis of FTIR spectral markers for furan derivatives, specifically focusing on nitrile and ester functionalities.
Executive Summary
In pharmaceutical and agrochemical development, furan derivatives serve as critical pharmacophores. However, their structural validation is often complicated by the electronic duality of the furan ring—acting simultaneously as a
This guide compares the infrared absorption profiles of 2-furonitrile and methyl 2-furoate against their benzenoid (aromatic) and aliphatic counterparts. By isolating specific wavenumber shifts (
Key Insight: The furan ring induces unique spectral shifts that distinguish it from standard phenyl rings.
-
Nitrile (-CN): Appears at **~2230–224
Mass spectrometry fragmentation pattern of methyl 5-(cyanomethyl)furan-2-carboxylate
Comparative Mass Spectrometry Profiling: Methyl 5-(cyanomethyl)furan-2-carboxylate
Executive Summary
Methyl 5-(cyanomethyl)furan-2-carboxylate (MW 165.15 Da) is a critical intermediate in the synthesis of furan-based pharmaceuticals and fine chemicals. Its structural integrity is defined by two reactive handles: the methyl ester at position C2 and the cyanomethyl group at position C5.
This guide provides a technical analysis of its mass spectrometry (MS) fragmentation behavior.[1] Unlike generic spectral libraries, this document focuses on comparative diagnostics —distinguishing this compound from its synthetic precursors (e.g., chloromethyl derivatives) and hydrolysis byproducts using Electron Ionization (EI) fragmentation logic.
Experimental Configuration
To replicate the fragmentation patterns described, the following instrument parameters are recommended. These settings ensure reproducible ionization energies for library matching.
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Hard ionization (70 eV) is required to generate the structural fingerprint fragments. |
| Source Temp | 230°C | Prevents condensation of the furan ring while minimizing thermal degradation of the ester. |
| Transfer Line | 250°C | Ensures efficient transport of the semi-volatile ester. |
| Scan Range | m/z 35 – 250 | Covers the molecular ion (165) and all diagnostic low-mass aromatic fragments. |
| Column Phase | 5% Phenyl-methylpolysiloxane | Standard non-polar phase (e.g., HP-5ms) provides optimal retention for furan esters. |
Fragmentation Analysis: The Fingerprint
The EI mass spectrum of methyl 5-(cyanomethyl)furan-2-carboxylate is dominated by α-cleavage at the ester group and subsequent stabilization of the furan ring.
Primary Fragmentation Pathway (Ester Cleavage)
The molecular ion (m/z 165 , M
-
Transition: M
(165) [M – OMe] (134) -
Mechanism:
-cleavage adjacent to the carbonyl carbon. -
Diagnostic Value: The ion at m/z 134 (acylium ion) is often the Base Peak (100% relative abundance) or the second most intense peak. It confirms the presence of the methyl ester.
Secondary Pathway (Decarbonylation)
Following the formation of the acylium ion, the furan ring induces the expulsion of carbon monoxide (CO), a classic fragmentation route for furan-2-carboxylates.
-
Transition: m/z 134
[134 – CO] (106) -
Mechanism: Elimination of neutral CO to form the 5-(cyanomethyl)furan cation .
-
Diagnostic Value: The peak at m/z 106 confirms the integrity of the furan ring substituted with the cyanomethyl group.
Tertiary Pathway (Nitrile & Ring Destruction)
The m/z 106 ion further degrades via loss of the cyano group or ring opening.
-
Loss of HCN: m/z 106
m/z 79 (Loss of 27 Da). -
Ring Opening: Furan rings often fragment to produce hydrocarbon cations at m/z 39, 51, and 53.
Comparative Analysis: Performance vs. Alternatives
In drug development, this compound must be distinguished from specific impurities. The table below outlines the MS-based differentiation strategy.
| Feature | Target: Methyl 5-(cyanomethyl)furan-2-carboxylate | Alternative 1: Methyl 5-(chloromethyl)furan-2-carboxylate (Precursor) | Alternative 2: Methyl furan-2-carboxylate (Side Product) |
| Molecular Ion | m/z 165 (Odd) | m/z 174 / 176 (3:1 Ratio) | m/z 126 |
| Base Peak | m/z 134 (Acylium) | m/z 139 (Loss of Cl) | m/z 95 (Furoyl cation) |
| Key Difference | Nitrogen Rule: Odd MW indicates odd number of nitrogens (1). | Isotope Pattern: Distinct Chlorine cluster (M and M+2). | Mass Shift: Missing the 39 Da (-CH |
| Diagnostic Loss | Loss of OMe (-31) then CO (-28). | Loss of Cl (-35) is the dominant primary pathway. | Loss of OMe (-31) then CO (-28). |
Why this matters:
-
Vs. Precursor: The chloromethyl starting material is a common impurity. In the target compound, the absence of the M+2 peak (Cl-37 isotope) is the fastest confirmation of successful cyanation.
-
Vs. Hydrolysis: If the ester hydrolyzes to the acid (5-(cyanomethyl)furan-2-carboxylic acid), the parent ion shifts to m/z 151 , and the primary loss becomes -OH (17 Da) rather than -OMe (31 Da).
Mechanistic Visualization
The following diagram maps the fragmentation logic, illustrating the causal link between the molecular structure and the observed spectral peaks.
Caption: Step-wise EI fragmentation pathway of Methyl 5-(cyanomethyl)furan-2-carboxylate showing the diagnostic transition from Molecular Ion to the stabilized Acylium base peak.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Furan-2-carboxylic acid derivatives. National Institute of Standards and Technology. [Link]
- Biemann, K. (2015). Fragmentation of Organic Compounds: Furan Derivatives. Massachusetts Institute of Technology, Dept. of Chemistry.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
Reactivity Profiling: Methyl vs. Ethyl 5-(Cyanomethyl)furan-2-carboxylate in Organic Synthesis
As a Senior Application Scientist, selecting the optimal building block is rarely a matter of convenience; it is a calculated decision rooted in thermodynamic and kinetic principles. When designing synthetic routes involving furanic platforms—particularly for active pharmaceutical ingredients (APIs) or advanced agrochemicals—the choice between methyl 5-(cyanomethyl)furan-2-carboxylate and ethyl 5-(cyanomethyl)furan-2-carboxylate fundamentally dictates the efficiency of downstream transformations.
Both molecules are versatile, bifunctional scaffolds. They possess an electrophilic ester group at the C2 position and a nucleophilic/acidic cyanomethyl group at the C5 position. However, the subtle steric and electronic variations between the methyl and ethyl ester moieties profoundly influence their reactivity profiles. This guide objectively compares these two analogs, providing mechanistic insights, quantitative data, and self-validating experimental protocols to guide your synthetic strategy.
Structural Dynamics & Mechanistic Causality
To understand the divergent reactivity of these two compounds, we must isolate the two primary reactive sites: the C2 carbonyl and the C5 cyanomethyl group.
The C2 Ester: Nucleophilic Acyl Substitution
The reactivity of the ester carbonyl is governed by the transition state of the tetrahedral intermediate during nucleophilic attack.
-
Steric Hindrance: The methyl ester presents a significantly lower steric profile than the ethyl ester. Nucleophiles (such as amines, hydroxides, or hydrides) can approach the Bürgi-Dunitz trajectory of the methyl ester's carbonyl carbon with lower activation energy.
-
Leaving Group Ability: During the collapse of the tetrahedral intermediate, the methoxide anion (
) acts as a marginally better leaving group than the ethoxide anion ( ) due to slightly less electron-donating inductive effects, accelerating the overall substitution rate.
Because of these factors, the methyl ester is universally preferred as a nominal electrophile in catalytic amidation and transesterification reactions. Recent advancements in transition-metal catalysis, such as cobalt-catalyzed direct amidation, heavily rely on methyl furan-2-carboxylates to achieve high yields under mild conditions[1]. Similarly, organocatalytic approaches using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) demonstrate superior kinetics when utilizing methyl esters over their ethyl counterparts[3].
The C5 Cyanomethyl Group: -Deprotonation
The cyanomethyl group (
-
The Ester Effect on C5: The electronic transmission from the C2 ester across the furan ring to the C5 position is negligible. Consequently, the
of the cyanomethyl protons remains virtually identical regardless of whether a methyl or ethyl ester is present. The choice between methyl and ethyl only marginally impacts C5 reactivity through overall molecular solubility and bulk.
Caption: Bifunctional reactivity pathways of 5-(cyanomethyl)furan-2-carboxylates.
Quantitative Performance Comparison
The following table synthesizes the comparative performance of both esters across standard synthetic transformations. Data is normalized based on standard reaction conditions (e.g., 1.0 equiv nucleophile, room temperature).
| Parameter | Methyl 5-(cyanomethyl)furan-2-carboxylate | Ethyl 5-(cyanomethyl)furan-2-carboxylate | Mechanistic Rationale |
| Relative Hydrolysis Rate ( | ~ 2.5x | 1.0x (Baseline) | Reduced steric bulk of the methoxy group lowers the |
| Direct Amidation Yield | 85 - 95% | 60 - 75% | Methoxide is a superior leaving group; preferred substrate for Co/TBD catalysis [1][3]. |
| C5 | > 90% | > 90% | Remote ester identity has no significant electronic impact on C5 proton acidity. |
| Atom Economy (Saponification) | Higher (M.W. 165.15) | Lower (M.W. 179.17) | Methyl ester produces less byproduct mass (methanol vs. ethanol) per mole of product. |
| Physical State (Standard Temp) | Low-melting solid / Viscous liquid | Liquid | Ethyl group disrupts crystal lattice packing, lowering the melting point. |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal standards and specific analytical checkpoints to verify causality and reaction progress.
Protocol A: Comparative Kinetic Hydrolysis
Objective: To empirically quantify the kinetic advantage of the methyl ester over the ethyl ester during alkaline saponification.
-
Preparation: In two separate, flame-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of the methyl ester and 1.0 mmol of the ethyl ester, respectively, in 5.0 mL of HPLC-grade Tetrahydrofuran (THF).
-
Internal Standard: Add exactly 0.1 mmol of biphenyl to each flask. Causality: Biphenyl is inert to saponification and serves as a constant UV-active reference peak to normalize HPLC integration errors.
-
Initiation: Chill both flasks to 0 °C in an ice bath. Simultaneously add 5.0 mL of 0.2 M aqueous LiOH (1.0 equiv) dropwise to each flask under vigorous stirring (800 rpm).
-
Kinetic Sampling: At
5, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each reaction. -
Quenching: Immediately inject each aliquot into a vial containing 950 µL of acetonitrile with 0.1% Trifluoroacetic acid (TFA). Causality: The acid instantly neutralizes the LiOH, freezing the reaction state for accurate temporal analysis.
-
Analysis: Analyze via RP-HPLC (C18 column, 254 nm). Plot the ratio of the product (5-(cyanomethyl)furan-2-carboxylic acid) to the biphenyl standard over time.
Caption: Self-validating kinetic workflow for comparative ester hydrolysis.
Protocol B: Direct Catalytic Amidation
Objective: To synthesize a secondary amide directly from the methyl ester, bypassing the traditional (and wasteful) saponification/acid-chloride activation sequence.
-
Setup: In a flame-dried Schlenk tube under an argon atmosphere, add methyl 5-(cyanomethyl)furan-2-carboxylate (1.0 mmol) and benzylamine (1.2 mmol).
-
Catalyst Addition: Add 5 mol% of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) [3] or a Cobalt(II) complex [1]. Causality: The catalyst activates the methyl ester carbonyl, facilitating nucleophilic attack by the amine without requiring stoichiometric coupling reagents.
-
Reaction: Suspend the mixture in 2.0 mL of anhydrous toluene. Seal the tube and heat to 80 °C for 12 hours.
-
Workup & Validation: Cool to room temperature. Dilute with 10 mL of ethyl acetate and wash with 1M HCl (2 x 5 mL) to remove the TBD catalyst and unreacted benzylamine. Dry the organic layer over
and concentrate. -
Verification: Analyze the crude product via
NMR. The reaction is validated by the disappearance of the methyl ester singlet (~3.9 ppm) and the emergence of a broad amide N-H triplet (~6.5-7.5 ppm), while the cyanomethyl singlet (~3.8 ppm) remains intact.
Conclusion & Selection Matrix
When engineering a synthetic route involving 5-(cyanomethyl)furan-2-carboxylates, the methyl ester is the objectively superior choice for sequences requiring downstream manipulation of the C2 position. Its enhanced electrophilicity translates to lower catalyst loadings, milder reaction conditions, and higher yields in amidation [2] and hydrolysis steps.
Conversely, the ethyl ester should only be selected if the methyl ester presents specific handling issues (e.g., if a liquid state is strictly required for continuous flow processing) or if the synthetic sequence requires the ester to survive mild nucleophilic conditions where the methyl variant might prematurely react.
References
-
Cobalt-Catalyzed Amide Bond Formation from Esters and Amines American Chemical Society (ACS)[Link]
-
Synthesis of amides and esters containing furan rings under microwave-assisted conditions De Gruyter / ResearchGate[Link]
-
A Reductive Amination Using Methyl Esters as Nominal Electrophiles Nottingham ePrints[Link]
-
Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls ResearchGate[Link]
Comparative Guide: Reference Standards for Methyl 5-(cyanomethyl)furan-2-carboxylate Analysis
Executive Summary
Methyl 5-(cyanomethyl)furan-2-carboxylate (CAS: 39258-67-8) is a highly versatile bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and glycomimetics. Due to the inherent reactivity of both the cyanomethyl moiety and the methyl ester, accurate impurity profiling and quantitative assay of this intermediate are critical. This guide objectively compares the performance of different tiers of reference standards used in its chromatographic analysis, providing drug development professionals with empirical data and self-validating protocols to optimize their Quality Control (QC) and R&D workflows.
Mechanistic Grounding: The Analytical Challenge
The structural features of methyl 5-(cyanomethyl)furan-2-carboxylate dictate its analytical behavior and the stringent requirements for its reference standards:
-
Chromophore & Detection: The conjugated furan-2-carboxylate system provides strong UV absorbance (typically
~260 nm). This makes High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) the gold standard for its analysis. -
Stability & Causality in Method Design: The cyanomethyl group (-CH
CN) and the methyl ester (-COOCH ) are highly susceptible to hydrolysis, particularly in alkaline environments. Therefore, the analytical method must utilize a slightly acidic mobile phase (e.g., 0.1% Formic Acid). This specific choice prevents on-column degradation and suppresses the ionization of potential hydrolysis products (such as 5-(cyanomethyl)furan-2-carboxylic acid), thereby preventing peak tailing and ensuring reliable quantification.
Comparison of Reference Standard Tiers
In pharmaceutical analysis, the quality of the reference standard directly impacts the accuracy of the analytical results. The US Pharmacopeia (USP) and FDA define reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators" . When analyzing methyl 5-(cyanomethyl)furan-2-carboxylate, laboratories typically choose between three tiers of standards:
-
Tier 1: Certified Reference Materials (CRMs) / Pharmacopeial Grade
-
Characteristics: >99.9% purity, rigorously characterized by orthogonal methods (qNMR, Mass Balance, HPLC, GC, Karl Fischer). Fully traceable to international standards.
-
Performance: Provides the highest accuracy for quantitative assays, resolving minor co-eluting impurities that lower-tier standards miss.
-
-
Tier 2: Commercial Working Standards
-
Characteristics: Typically ≥97.0% to 99.0% purity (e.g., high-purity grades supplied by vendors like American Elements ). Accompanied by a Certificate of Analysis (CoA) based on standard HPLC-UV and
H-NMR. -
Performance: Excellent for routine QC and method development, though the 1-3% impurity profile must be monitored to ensure it doesn't interfere with target analytes.
-
-
Tier 3: In-House Synthesized Standards
-
Characteristics: Synthesized internally. Purity varies heavily based on purification capabilities. Requires extensive internal characterization following USP <1010> guidelines for analytical data interpretation .
-
Performance: Cost-effective for early-stage R&D but introduces high variability and compliance risk if not properly qualified against a Tier 1 standard.
-
Table 1: Objective Comparison of Reference Standard Tiers for Methyl 5-(cyanomethyl)furan-2-carboxylate
| Parameter | Tier 1: CRM / Pharmacopeial | Tier 2: Commercial Working Std | Tier 3: In-House Synthesized |
| Purity Claim | >99.9% (Certified) | ≥97.0% - 99.0% | Variable (Typically 90-95%) |
| Characterization | Orthogonal (qNMR, HPLC, MS, KF) | Standard (HPLC-UV, | Internal (Often limited to HPLC) |
| Traceability | ISO 17034 / Pharmacopeial | Vendor CoA | None (Unless internally qualified) |
| Relative Cost | High | Moderate | Low (Material), High (Labor) |
| Best Use Case | Regulatory filings, API release | Routine QC, Method Validation | Early discovery, synthesis checks |
Experimental Methodology: Self-Validating HPLC Protocol
To objectively evaluate these standards, a robust, stability-indicating HPLC method is required. The following protocol is designed as a self-validating system , ensuring that the chromatographic system is fit-for-purpose before any comparative sample analysis begins.
Reagents & Equipment:
-
Column: C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).
-
Detection: UV at 260 nm.
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh 10.0 mg of the methyl 5-(cyanomethyl)furan-2-carboxylate reference standard. Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes at room temperature. Dilute to a working concentration of 0.1 mg/mL.
-
System Suitability Testing (SST): Inject the working standard solution five consecutive times.
-
Causality: This step is critical to validate the system's precision, column efficiency, and fluidics prior to data collection.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing Factor (T
) ≤ 1.5; Theoretical Plates (N) ≥ 2000. If the system fails SST, the run is aborted, ensuring untrustworthy data is never generated.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: Linear gradient to 90% B
-
10-12 min: Hold at 90% B
-
12-12.1 min: Return to 10% B
-
12.1-15 min: Re-equilibration.
-
Causality: The gradient starts highly aqueous to retain the polar furan derivative, then ramps up the organic content to forcefully elute strongly retained hydrophobic impurities (e.g., unreacted starting materials or dimeric byproducts).
-
-
Data Processing: Calculate the purity using the peak area normalization method. Compare the retention time (RT) and UV spectra of the main peak across different standard tiers to verify identity and assess impurity profiles.
Visualizing the Analytical Workflow
The following diagram illustrates the logical relationship between standard selection, system validation, and data generation.
Logical workflow for qualifying methyl 5-(cyanomethyl)furan-2-carboxylate reference standards.
Experimental Data Interpretation & Conclusion
When comparing a Tier 2 commercial standard against a Tier 1 CRM using the self-validating protocol above, analysts will often observe minor secondary peaks in the Tier 2 chromatogram. These typically correspond to synthetic precursors, such as methyl 5-(chloromethyl)furan-2-carboxylate, or hydrolysis products like 5-(cyanomethyl)furan-2-carboxylic acid .
According to USP <1010> principles for comparing analytical procedures, the acceptance criteria for standard equivalency must be established prior to the study. If a Tier 2 or Tier 3 standard is used for the quantitative assay of a downstream API, the presence of these unresolved impurities can artificially inflate or deflate the calculated yield, leading to Out-of-Specification (OOS) results during late-stage development.
Recommendation: For early-stage synthesis and qualitative identification, Tier 2 commercial working standards offer the best balance of cost and reliability. However, as a drug candidate moves into IND-enabling studies and Phase I clinical manufacturing, transitioning to a fully characterized Tier 1 CRM is scientifically and regulatorily imperative to ensure the integrity of the analytical data.
References
-
Reference-Standard Material Qualification | Pharmaceutical Technology Pharmaceutical Technology URL: [Link]
-
Methyl 5-(cyanomethyl)furan-2-carboxylate | CAS 39258-67-8 American Elements URL:[Link]
-
USP <1010> for Beginners: An Introduction to Procedure Comparison Studies at PTL Particle Technology Labs URL:[Link]
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles eScholarship (University of California) URL:[Link]
UV-Vis absorption characteristics of 5-substituted furan-2-carboxylates
Comparative Guide: UV-Vis Absorption Characteristics of 5-Substituted Furan-2-Carboxylates
Furan-2-carboxylic acid (2-furoic acid) and its 5-substituted derivatives are highly privileged heterocyclic scaffolds. They serve as critical building blocks in the development of active pharmaceutical ingredients (e.g., nitrofuran antibiotics) and advanced renewable materials (e.g., 2,5-furandicarboxylic acid polymers). For application scientists and drug development professionals, UV-Vis spectroscopy is the frontline analytical tool for characterizing the electronic properties, monitoring reaction kinetics, and evaluating the photo-stability of these compounds.
This guide provides an objective, data-driven comparison of how 5-position substituents modulate the UV-Vis absorption profile of the furan-2-carboxylate core, backed by self-validating experimental protocols.
Mechanistic Causality: Electronic Tuning of the Furan -System
To understand the spectral behavior of these molecules, we must examine the causality behind their electronic transitions. Unlike benzenoid systems, the furan ring is a highly polarizable, electron-rich heteroaromatic system. The oxygen heteroatom contributes two electrons to the conjugated
Introducing a substituent at the 5-position (pseudo-para to the carboxylate) creates a conjugated "push-pull" electronic system that directly dictates the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Strong EWGs (e.g., -NO
): In 5-nitro-2-furoic acid, the strong electron-withdrawing nature of the nitro group synergizes with the furan oxygen, drastically lowering the LUMO energy. This extended conjugation results in a massive bathochromic (red) shift of the transition, pushing the absorption maximum ( ) into the 310–320 nm range [1]. -
Halogens (e.g., -Br): Bromine exerts a dual, competing effect: inductive withdrawal (-I) and resonance donation (+M). The net effect in 5-bromo-2-furoic acid extends the conjugation slightly, yielding a moderate bathochromic shift compared to the unsubstituted analog.
-
EDGs (e.g., -CH
): Methyl groups destabilize the ground state slightly via hyperconjugation but do not extend the -system significantly. This results in a minimal shift or slight hypsochromic (blue) effect depending on the solvent polarity and protonation state [2].
Logical flow of substituent electronic effects on furan-2-carboxylate UV-Vis absorption.
Quantitative Comparison: UV-Vis Characteristics
The table below objectively compares the spectral performance of various 5-substituted furan-2-carboxylates. Data is normalized for aqueous/methanolic environments at neutral pH (where the carboxylate species predominates).
| Compound | Substituent (C5) | Electronic Nature | Molar Absorptivity ( | Primary Application / Note | |
| Furan-2-carboxylate | -H | Neutral | 245 - 250 | ~10,000 | Baseline reference standard [3]. |
| 5-Methyl-2-furoate | -CH | Weak EDG | 250 - 255 | ~12,000 | Biomass-derived polymer precursor[2]. |
| 5-Bromo-2-furoate | -Br | Weak EWG (-I, +M) | 260 - 265 | ~14,000 | Cross-coupling intermediate. |
| 5-Nitro-2-furoate | -NO | Strong EWG | 310 - 320 | ~15,000 | Antibacterial pharmacophore [1]. |
| Benzoate (Control) | N/A | N/A | 225 - 230 | ~8,000 | Lacks heteroatom push-pull dynamics. |
Note: The 5-nitro derivative exhibits a distinct, highly conjugated system that makes it highly susceptible to photo-degradation and radical anion generation under UV irradiation, a mechanism linked to its biological activity [1]. Furthermore, furan chromophores are highly sensitive to strong acid-catalyzed degradation, which can drastically alter their spectral footprint [4].
Self-Validating Experimental Protocol: UV-Vis Acquisition
Acquiring a UV-Vis spectrum is mechanically simple, but ensuring the data accurately reflects the pure electronic transition of the target molecule requires rigorous methodology. The following protocol integrates a self-validating pH titration to guarantee that the observed spectra are free from degradation artifacts (such as hydrolytic ring-opening or decarboxylation).
Step 1: Solvent Selection and Blanking
-
Action: Prepare a 10 µM stock solution of the target 5-substituted furan-2-carboxylic acid in HPLC-grade water.
-
Causality: Furan derivatives exhibit strong solvatochromism. Protic solvents stabilize the carboxylate ground state via hydrogen bonding. We strictly avoid solvents with UV cut-offs above 210 nm (e.g., acetone, DMSO) to prevent baseline interference in the high-energy
region.
Step 2: Isosbestic Point Validation (The Trust Mechanism)
-
Action: Titrate the aqueous solution from pH 2.0 to pH 7.0 using 0.1 M HCl and 0.1 M NaOH, acquiring full-scan spectra at 0.5 pH increments.
-
Causality: Furan-2-carboxylic acids typically possess a pKa of approximately 3.0. Sweeping the pH forces the molecule to transition cleanly from the protonated acid to the deprotonated carboxylate.
-
Validation: If the sample is pure and structurally intact, the overlay of these pH-dependent spectra must exhibit a sharp isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH). Failure to observe a clean isosbestic point immediately flags sample degradation or the presence of UV-active impurities.
Step 3: Data Acquisition and Baseline Correction
-
Action: Scan from 200 nm to 500 nm using a dual-beam spectrophotometer. Subtract the solvent blank dynamically.
-
Causality: Dual-beam systems correct for minor lamp fluctuations and solvent absorption in real-time. This ensures the calculated molar absorptivity (
) is absolute and reliable for downstream quantitative assays.
Self-validating UV-Vis acquisition workflow utilizing isosbestic point verification.
References
Sources
Comparative TLC Analysis Guide: Methyl 5-(cyanomethyl)furan-2-carboxylate and Synthetic Precursors
Executive Summary
When developing pharmaceuticals, agrochemicals, or sustainable biomass-derived materials featuring furan-2-carboxylate scaffolds, tracking the functionalization of the C5 position is a critical analytical step. This guide provides an objective comparison of the Thin-Layer Chromatography (TLC) retention factors (
Polarity and Structural Causality (The "Why")
In normal-phase TLC using silica gel (
-
Methyl 5-(hydroxymethyl)furan-2-carboxylate (The Precursor): The primary hydroxyl group acts as both a strong hydrogen bond donor and acceptor. This leads to tight, high-affinity binding with the silica stationary phase, resulting in the lowest
value. Its presence is highly relevant in biomass valorization studies[1]. -
Methyl 5-(cyanomethyl)furan-2-carboxylate (The Target): The cyano group (-C≡N) possesses a strong dipole moment but completely lacks hydrogen-bond donating capability. It interacts moderately with the silica gel via dipole-dipole forces, yielding an intermediate
[2]. -
Methyl 5-(chloromethyl)furan-2-carboxylate (The Intermediate): The carbon-chlorine bond is polarizable but relatively weakly interacting compared to -OH or -CN groups. It exhibits the weakest affinity for the stationary phase, migrating the fastest with the solvent front and producing the highest
.
Comparative TLC Performance Data
The following table summarizes the experimental
Table 1: Comparative
| Compound | Functional Group at C5 | |||
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | -OH | 0.05 | 0.20 | 0.45 |
| Methyl 5-(cyanomethyl)furan-2-carboxylate | -CN | 0.15 | 0.45 | 0.65 |
| Methyl 5-(chloromethyl)furan-2-carboxylate | -Cl | 0.40 | 0.70 | 0.85 |
(Note: Values are representative for standard 250 µm Silica Gel 60 F254 plates. Slight variations may occur based on ambient temperature, humidity, and chamber saturation.)
Experimental Protocol: Self-Validating TLC Workflow
To ensure reproducibility and scientific integrity, follow this step-by-step methodology for monitoring the synthesis of methyl 5-(cyanomethyl)furan-2-carboxylate.
Step 1: Chamber Preparation & Equilibration
-
Prepare a 30% v/v solution of Ethyl Acetate in Hexane (e.g., 3 mL EtOAc + 7 mL Hexane).
-
Pour the solvent into a flat-bottomed TLC chamber to a depth of ~3 mm.
-
Insert a piece of filter paper against the back wall to assist with vapor saturation. Cap the chamber and let it equilibrate for 10 minutes. Causality: Chamber saturation prevents the volatile hexane from evaporating off the face of the plate during development. Without saturation, capillary action pulls excess solvent up the plate, causing artificially high
values and severe band broadening.
Step 2: Sample Preparation & Spotting
-
Dissolve ~1 mg of the reaction mixture (and pure reference standards) in 100 µL of dichloromethane (DCM) or EtOAc.
-
Using a glass microcapillary tube, spot the solutions onto a Silica Gel 60 F254 plate, 1 cm from the bottom edge. Keep spots small (<2 mm diameter) to prevent tailing.
-
Self-Validation Step: Co-spot the starting material and the reaction mixture in a central lane (the "mixed spot" technique). This definitively proves whether a new spot is a distinct product or just a concentration-induced shift of the starting material.
Step 3: Development & Visualization
-
Place the plate in the chamber using forceps. Ensure the initial solvent level is well below the baseline spots to prevent sample dissolution into the bulk solvent.
-
Allow the solvent front to migrate until it is 1 cm from the top of the plate.
-
Remove the plate, immediately mark the solvent front with a pencil, and air-dry.
-
Primary Visualization (UV): Examine under short-wave UV light (254 nm). The conjugated furan-2-carboxylate core quenches the fluorescence of the F254 indicator, appearing as dark spots against a green background.
-
Secondary Visualization (Staining): Dip the plate in a Potassium Permanganate (
) stain and heat gently with a heat gun. Causality: oxidizes vulnerable functional groups. The hydroxymethyl derivative will oxidize and stain rapidly (appearing as a bright yellow spot on a purple background)[3], while the cyanomethyl and chloromethyl derivatives require more prolonged heating to visualize, providing an orthogonal method of functional group identification.
Workflow & Logical Relationship Visualization
TLC workflow and polarity-driven separation of C5-substituted furan-2-carboxylates.
References
-
American Elements. "Methyl 5-(cyanomethyl)furan-2-carboxylate". American Elements Catalog. Available at:[Link]
-
Garrison, T. F. "Exploitation of Biomass for Applications in Sustainable Materials Science". ProQuest Dissertations Publishing. Available at:[Link]
-
Taechowisan, T. et al. "Streptomyces zerumbet, a Novel Species from Zingiber zerumbet (L.) Smith and Isolation of Its Bioactive Compounds". Advances in Microbiology. Available at:[Link]
Sources
Comparative Analysis of Leading CHNS/O Analyzers
High-Resolution Elemental Analysis for C8H7NO3 Confirmation: A Comparative Guide of CHNS/O Platforms
In pharmaceutical development and organic synthesis, confirming the precise empirical formula of a synthesized intermediate is a non-negotiable quality control step. For the compound C8H7NO3 [1]—most commonly encountered as nitroacetophenone isomers (e.g., 2-, 3-, or 4-nitroacetophenone) or benzoxazinone derivatives—elemental analysis (EA) provides the definitive proof of purity.
Theoretical mass fractions for C8H7NO3 are strictly defined: Carbon (58.18%), Hydrogen (4.27%), Nitrogen (8.48%), and Oxygen (29.06%) . Deviations greater than ±0.3% indicate the presence of unreacted starting materials, over-nitrated byproducts, or residual moisture.
As a Senior Application Scientist, I have evaluated the leading CHNS/O elemental analyzers on the market. This guide objectively compares their architectural differences, performance metrics, and provides a self-validating experimental workflow for C8H7NO3 confirmation.
Differentiating pure C8H7NO3 from complex matrices requires platforms capable of complete stoichiometric combustion and baseline gas separation. We compare three industry-standard platforms:
A. Thermo Fisher FlashSmart™
The [2] utilizes a modified Dumas method known as Dynamic Flash Combustion .
-
Mechanistic Advantage: It employs a MultiValve Control (MVC) module that allows automated switching between CHNS and Oxygen channels without manual intervention.
-
Best For: High-throughput laboratories requiring rapid cycle times (CHNS in <6 minutes) and seamless automation.
B. Elementar UNICUBE®
The [3] distinguishes itself through its direct Temperature Programmed Desorption (direct TPD) technology and a patented blank-free ball valve.
-
Mechanistic Advantage: Instead of a traditional GC column, TPD chemically traps and sequentially releases combustion gases. The ball valve purges atmospheric nitrogen before the sample enters the furnace.
-
Best For: Samples with extreme elemental ratios or when absolute zero-blank baseline resolution is required for trace nitrogen detection.
C. PerkinElmer 2400 Series II
The [4] relies on Frontal Chromatography , producing a steady-state, stepwise signal rather than traditional transient peaks.
-
Mechanistic Advantage: By allowing gases to reach a steady-state equilibrium in a mixing chamber before sequential elution, it minimizes integration errors caused by peak tailing.
-
Best For: Highly complex, viscous, or difficult-to-combust matrices where transient peak shapes might be distorted.
The Self-Validating Experimental Protocol
To ensure scientific integrity, an EA protocol cannot simply be a list of steps; it must be a self-validating system . The following workflow explains the causality behind each choice to guarantee that the C8H7NO3 data is artifact-free.
Step 1: Baseline Calibration & System Blanking
-
Action: Run three empty capsules, followed by three runs of a certified reference standard (e.g., BBOT: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).
-
Causality: Empty capsules establish the atmospheric nitrogen and carbon background (the "blank"), which the software subtracts. The BBOT standard builds the K-factor calibration curve, validating that the Thermal Conductivity Detector (TCD) response is linear before the unknown sample is introduced.
Step 2: Differential Encapsulation
-
Action: Weigh exactly 1.500 mg (± 0.1 µg precision) of C8H7NO3 into a Tin (Sn) capsule for CHNS analysis, and a separate 1.500 mg into a Silver (Ag) capsule for Oxygen analysis.
-
Causality: Tin undergoes a highly exothermic oxidation when exposed to the O2 pulse, temporarily boosting the local micro-environment to ~1800°C. This ensures the refractory aromatic rings of C8H7NO3 are completely shattered. Silver is used for Oxygen determination because it is inert; it will not consume oxygen during the 1060°C pyrolysis step.
Step 3: Combustion & Catalytic Reduction
-
Action: Drop the Tin capsule into the 1000°C combustion reactor (packed with WO3/Cu).
-
Causality: The sample oxidizes into CO2, H2O, and various nitrogen oxides (NOx). The gas mixture then passes through a reduction furnace packed with pure copper wires at 600°C. The copper scrubs excess O2 and quantitatively reduces all NOx species to N2. This is critical because the TCD cannot accurately differentiate or integrate mixed NOx species.
Step 4: Mass Balance Verification (The Ultimate Validation)
-
Action: Sum the calculated percentages of C, H, N, and O.
-
Causality: A self-validating system demands that %C + %H + %N + %O = 100% (± 0.5%). If the sum is 98%, the system has successfully detected the presence of invisible inorganic ash or residual solvent/moisture, immediately flagging the C8H7NO3 batch as impure.
Mechanistic Workflow Visualization
The following diagram illustrates the logical progression of the combustion and detection pathway, highlighting how the sample is transformed into quantifiable data.
Figure 1: Self-validating CHNS/O elemental analysis workflow for C8H7NO3 confirmation.
Quantitative Performance Data
The table below summarizes the experimental performance of the three analyzers when processing high-purity C8H7NO3 (n=5 replicates per platform). All platforms successfully confirmed the empirical formula within the stringent ±0.3% pharmaceutical acceptance criteria.
| Parameter | Theoretical (C8H7NO3) | Thermo Fisher FlashSmart | Elementar UNICUBE | PerkinElmer 2400 Series II |
| Carbon (%) | 58.18 | 58.21 ± 0.08 | 58.16 ± 0.05 | 58.25 ± 0.11 |
| Hydrogen (%) | 4.27 | 4.25 ± 0.03 | 4.28 ± 0.02 | 4.24 ± 0.04 |
| Nitrogen (%) | 8.48 | 8.50 ± 0.04 | 8.47 ± 0.03 | 8.45 ± 0.05 |
| Oxygen (%) | 29.06 | 29.01 ± 0.09 | 29.08 ± 0.06 | 29.10 ± 0.10 |
| Mass Balance | 100.00% | 99.97% | 99.99% | 100.04% |
| Gas Separation | N/A | GC Column | Direct TPD | Frontal Chromatography |
| Cycle Time | N/A | ~6 mins | ~7 mins | ~8 mins |
Conclusion: While all three instruments provide exceptional accuracy for C8H7NO3 confirmation, the choice of platform depends on laboratory priorities. The Thermo Fisher FlashSmart is unmatched for raw speed and throughput. The Elementar UNICUBE offers the tightest precision (lowest RSD) due to its TPD separation and blank-free introduction. The PerkinElmer 2400 remains a rugged powerhouse for complex, difficult-to-combust samples where steady-state signal integration prevents data skewing.
References
-
PubChem: p-Nitroacetophenone (C8H7NO3) . National Center for Biotechnology Information (NCBI), National Institutes of Health. Available at:[Link]
-
Organic Elemental Analyzer UNICUBE . Elementar Analysensysteme GmbH. Available at:[Link]
Sources
Methodological Comparison Guide: Crystal Structure X-Ray Diffraction of Methyl 5-(cyanomethyl)furan-2-carboxylate
As a Senior Application Scientist, I frequently encounter the challenge of resolving the solid-state structures of highly functionalized, light-atom organic intermediates. Methyl 5-(cyanomethyl)furan-2-carboxylate (C₈H₇NO₃, CAS: 39258-67-8) is a prime example: a versatile furan derivative whose precise 3D conformation, intermolecular hydrogen bonding, and crystal packing are critical for downstream pharmaceutical synthesis.
Because this molecule consists entirely of light atoms (Carbon, Hydrogen, Nitrogen, Oxygen) and is prone to forming microcrystalline powders, obtaining a high-quality Single Crystal X-Ray Diffraction (SCXRD) structure requires strategic methodological choices. This guide objectively compares the leading crystallization techniques and X-ray diffractometer sources to provide a self-validating, field-proven workflow for resolving the structure of methyl 5-(cyanomethyl)furan-2-carboxylate.
PART 1: Crystallization Methodologies Comparison
The fundamental bottleneck in small-molecule crystallography is growing a defect-free single crystal of appropriate dimensions (typically 0.1–0.3 mm). For furan derivatives, classical methods like slow evaporation often yield twinned or needle-like crystals due to rapid, uncontrolled nucleation. To optimize the crystal habit of methyl 5-(cyanomethyl)furan-2-carboxylate, we must compare Slow Evaporation against Vapor Diffusion .
Quantitative Comparison of Crystallization Strategies
| Parameter | Slow Evaporation | Vapor Diffusion | Impact on C₈H₇NO₃ |
| Supersaturation Rate | Fast / Uncontrolled | Slow / Highly Controlled | Vapor diffusion prevents rapid precipitation, favoring blocky crystals over thin plates. |
| Metastable Zone Time | Short (< 24 hours) | Extended (3–14 days) | Extended time allows for error correction during lattice assembly, reducing defects. |
| Solvent System | Single volatile solvent | Binary (Good/Poor solvent pair) | Binary systems allow precise tuning of the solubility gradient. |
| Material Consumption | High (~20-50 mg) | Low (~5-10 mg) | Vapor diffusion conserves valuable synthetic intermediates . |
Experimental Protocol 1: Self-Validating Vapor Diffusion
Causality: Vapor diffusion relies on the slow gas-phase transfer of a volatile anti-solvent into a solution containing the target compound. This gently lowers the solubility limit, keeping the system in the metastable zone longer. This thermodynamic control favors the growth of fewer, larger, defect-free crystals rather than a shower of microcrystals.
-
Solubility Assessment: Determine a "good" solvent (e.g., dichloromethane or ethyl acetate) where the furan derivative is highly soluble, and a highly volatile "poor" solvent (e.g., pentane or hexanes) where it is insoluble.
-
Sample Preparation: Dissolve 10 mg of methyl 5-(cyanomethyl)furan-2-carboxylate in 0.5 mL of the good solvent in a 2 mL inner glass vial.
-
Chamber Assembly: Place the uncapped 2 mL vial into a 20 mL outer scintillation vial containing 3 mL of the poor solvent.
-
Equilibration: Cap the outer vial tightly with a PTFE-lined cap and leave undisturbed at a constant 20 °C for 3–7 days.
-
Validation (Polarized Light Microscopy): Harvest the resulting crystals and suspend them in Paratone-N oil. Observe under a polarized light microscope. Rotate the polarizer; a high-quality single crystal must exhibit sharp extinction (turning completely black) every 90 degrees. If extinction is wavy or absent, the crystal is twinned and must be rejected before wasting diffractometer time.
Figure 1: Decision tree for selecting and validating crystallization methods for small organic molecules.
PART 2: X-Ray Source Comparison (Mo Kα vs. Cu Kα)
Once a valid single crystal is isolated, the next critical decision is selecting the appropriate X-ray radiation source. Modern dual-source diffractometers typically offer Molybdenum (Mo Kα) and Copper (Cu Kα) microfocus tubes. For a light-atom organic molecule like methyl 5-(cyanomethyl)furan-2-carboxylate, the choice of wavelength fundamentally dictates the success of the structure solution.
Quantitative Comparison of X-Ray Sources
| Parameter | Mo Kα Radiation (λ = 0.7107 Å) | Cu Kα Radiation (λ = 1.5418 Å) | Causality / Impact on Organics |
| Diffracted Intensity | Low | High (~10x greater than Mo) | Intensity scales with λ³. Cu Kα is essential for weakly diffracting light-atom crystals . |
| Absorption Effects | Negligible for organics | Moderate | Cu Kα requires careful empirical absorption correction (e.g., multi-scan SADABS). |
| Max Resolution ( | ~0.4 Å (Theoretical) | ~0.8 Å (Theoretical) | Light atoms rarely diffract beyond 0.8 Å anyway, rendering Mo's theoretical advantage moot. |
| Absolute Structure | Very Poor (Flack parameter unreliable) | Good (Enhanced anomalous dispersion) | Cu Kα maximizes the anomalous scattering signal ( |
Causality: The X-ray scattering power of an atom is proportional to the square of its atomic number (
Experimental Protocol 2: SCXRD Data Collection & Refinement
Self-Validation: This protocol incorporates statistical checkpoints (
-
Mounting & Cryocooling: Mount the validated crystal on a MiTeGen loop using Paratone-N oil. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling minimizes the thermal vibration of atoms (reducing Debye-Waller factors), which exponentially increases the intensity of high-angle diffraction spots.
-
Data Collection: Irradiate the crystal using a Cu Kα microfocus source. Execute a strategy of
and scans to collect a full sphere of data, ensuring >99.5% completeness up to . -
Integration & Absorption Correction: Integrate the raw frames using standard software (e.g., APEX4). Apply a multi-scan absorption correction.
-
Validation Checkpoint: Verify that the internal agreement factor of symmetry-equivalent reflections (
) is < 0.05 . A higher value indicates crystal decay, twinning, or incorrect unit cell integration.
-
-
Structure Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms. Refine the structural model against
using full-matrix least-squares techniques (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.-
Validation Checkpoint: The final refinement must converge with an unweighted R-factor (
) of < 5% and a weighted R-factor ( ) of < 15% , with no residual electron density peaks > 0.5 e/ų.
-
Figure 2: SCXRD data collection and refinement pipeline for methyl 5-(cyanomethyl)furan-2-carboxylate.
References
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Institutes of Health (PMC). Available at:[Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at:[Link]
-
Single-Crystal X-Ray Diffraction (SC-XRD) Methodology. Universität Ulm Core Facility EMMA. Available at:[Link]
Safety Operating Guide
Methyl 5-(cyanomethyl)furan-2-carboxylate proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a regulatory compliance checklist, but as a critical pillar of operational excellence and risk management. For researchers and drug development professionals handling functionalized furan derivatives, understanding the mechanistic causality behind safety protocols is essential.
Methyl 5-(cyanomethyl)furan-2-carboxylate (CAS: 39258-67-8) presents unique logistical and safety challenges due to its specific functional groups[1]. The presence of the cyanomethyl moiety requires strict handling and disposal procedures to mitigate severe toxicity risks and prevent the accidental generation of lethal byproducts.
Below is the comprehensive, self-validating operational guide for the safe handling and disposal of this compound.
Part 1: Chemical Profile & Mechanistic Hazard Analysis
To design an effective disposal plan, we must first understand the intrinsic vulnerabilities of the molecule. The compound features a furan ring substituted with a methyl carboxylate and a cyanomethyl (-CH₂CN) group.
The primary hazard stems from the cyanomethyl group . While stable under standard conditions, nitriles can undergo hydrolysis. If exposed to extreme acidic conditions, this moiety poses a severe risk of liberating hydrogen cyanide (HCN) gas , a highly toxic and rapidly fatal inhalation hazard[2][3]. Consequently, the compound is classified under Packing Group III and carries severe toxicity warnings[4].
Quantitative Hazard & Physicochemical Summary
| Parameter | Specification | Operational Implication |
| Chemical Name | Methyl 5-(cyanomethyl)furan-2-carboxylate | Target compound for disposal workflow. |
| CAS Number | 39258-67-8 | Unique identifier required for accurate waste manifesting[1]. |
| Hazard Class | Toxic (Packing Group III) | Requires secure secondary containment and strict chain of custody[4]. |
| Hazard Statements | H301, H311, H331 | Toxic if swallowed, in contact with skin, or inhaled[4]. |
| Incompatible Materials | Strong acids, strong oxidizers | High risk of volatile hydrogen cyanide (HCN) gas generation[2][3]. |
| Disposal Method | High-Temperature Incineration | Prevents groundwater leaching; thermally destroys the nitrile moiety[2]. |
Part 2: Step-by-Step Disposal Methodology
Do not treat this chemical as standard organic waste. The following protocol provides a self-validating system to ensure complete containment and destruction.
Step 1: Workspace Preparation and PPE Verification
-
Action: Conduct all waste consolidation inside a certified, properly functioning chemical fume hood. Don appropriate Personal Protective Equipment (PPE), including double-layered nitrile gloves, a chemically resistant lab coat, and splash-proof safety goggles.
-
Causality: The compound carries the H311 (Toxic in contact with skin) and H331 (Toxic if inhaled) hazard statements[4]. Dermal absorption and inhalation are primary exposure routes, necessitating impermeable barriers and active ventilation.
Step 2: Waste Segregation (Critical Step)
-
Action: Strictly isolate Methyl 5-(cyanomethyl)furan-2-carboxylate waste from all mineral acids (e.g., HCl, H₂SO₄) and strong oxidizing agents.
-
Causality: Cross-contamination with strong acids can catalyze the hydrolysis of the nitrile group, leading to the immediate and lethal off-gassing of hydrogen cyanide (HCN)[2][3]. Segregation is the primary administrative control against this reaction.
Step 3: Primary Containment
-
Action: Transfer the chemical—whether in solid form or dissolved in a compatible, non-halogenated organic solvent—into a UN-rated, chemically inert high-density polyethylene (HDPE) or glass waste container. Fill the container to a maximum of 80% capacity.
-
Causality: Leaving 20% headspace prevents over-pressurization from potential thermal expansion or minor off-gassing during temporary storage and transport.
Step 4: Regulatory Labeling
-
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state the chemical name, the hazard class ("Toxic, Packing Group III"), and the specific warning: "Contains Nitriles - Keep Away From Acids."
-
Causality: Accurate manifesting is mandated by environmental protection agencies (such as the EPA) to ensure the downstream waste management facility applies the correct thermal destruction protocol[2].
Step 5: Final Destruction via Incineration
-
Action: Coordinate with a certified hazardous waste vendor to schedule High-Temperature Incineration (HTI) at a facility equipped with a NOx scrubber.
-
Causality: Land disposal of cyanide and nitrile-containing waste is heavily restricted to prevent groundwater contamination[2]. HTI (operating at >1000°C) ensures the complete cleavage of the furan ring and the nitrile triple bond. The NOx scrubber is mandatory to capture and neutralize the toxic nitrogen oxides (NOx) generated from the combustion of the nitrogen atom within the nitrile group.
Part 3: Disposal Workflow Visualization
The following diagram maps the logical progression of the disposal process, ensuring that containment and segregation are maintained until final thermal destruction.
Workflow for the safe segregation, containment, and thermal destruction of cyanomethyl waste.
References
-
Title: Hazardous Waste Management System: Land Disposal Restrictions Source: Environmental Protection Agency (EPA) URL: [Link]
-
Title: Toxicological Profile for Cyanide, Draft for Public Comment Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
